Cxmp sodium salt
Description
BenchChem offers high-quality Cxmp sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cxmp sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H10N4NaO8P |
|---|---|
Molecular Weight |
368.17 g/mol |
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3H-purine-2,6-dione |
InChI |
InChI=1S/C10H11N4O8P.Na/c15-5-6-3(1-20-23(18,19)22-6)21-9(5)14-2-11-4-7(14)12-10(17)13-8(4)16;/h2-3,5-6,9,15H,1H2,(H,18,19)(H2,12,13,16,17);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |
InChI Key |
JCFOBWMCLRAQAS-GWTDSMLYSA-M |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=O)NC4=O)O)OP(=O)(O1)[O-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3NC(=O)NC4=O)O)OP(=O)(O1)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Profile: Xanthosine 3',5'-Cyclic Monophosphate (cXMP) Sodium Salt
[1][2][3][4][5]
Executive Summary
Xanthosine 3',5'-cyclic monophosphate (cXMP) is a non-canonical cyclic nucleotide derived from xanthosine.[1][] While less ubiquitous than its analogs cAMP and cGMP, cXMP serves as a critical probe in signal transduction research. It is primarily utilized to dissect the specificity of phosphodiesterases (PDEs) and to investigate the promiscuity of cyclic nucleotide-binding domains in Protein Kinase A (PKA) and Protein Kinase G (PKG).
This guide details the physicochemical properties, structural identity, and experimental protocols for the sodium salt form of cXMP, ensuring reproducibility in biochemical assays.
Chemical Identity & Structure
The sodium salt form improves solubility in aqueous buffers compared to the free acid, making it the preferred reagent for physiological assays.
Nomenclature & Identifiers
| Parameter | Detail |
| Common Name | cXMP Sodium Salt |
| Systematic Name | Xanthosine 3',5'-cyclic monophosphate, sodium salt |
| CAS Number | 31319-70-7 (Refers to parent/generic; commonly used for commercial sodium salts) |
| Molecular Formula | C₁₀H₁₀N₄NaO₈P (Monosodium salt) |
| Molecular Weight | ~368.19 g/mol (Anhydrous basis) |
| Appearance | White to off-white lyophilized powder |
| Solubility | Water (≥ 50 mM); PBS (pH 7.[][3][4][5]2) |
| UV Absorption |
Structural Configuration
cXMP consists of a xanthine nucleobase linked to a ribose sugar, where the phosphate group forms a cyclic diester bond between the 3' and 5' hydroxyls.
SMILES (Free Acid): OC1C2OP(O)(=O)OCC2OC1n3cnc4C(=O)NC(=O)Nc34
InChIKey: AAUQFLOPCIXUSK-UHFFFAOYSA-M (Sodium salt variant)
Biological Significance & Mechanism
Unlike cAMP and cGMP, which have dedicated synthases (adenylyl and guanylyl cyclases), cXMP is often generated as a byproduct of cyclase promiscuity or via specific bacterial cyclases. Its utility in drug development lies in its ability to differentiate between receptor subtypes.
Interaction Profile
-
Phosphodiesterase (PDE) Substrate: cXMP is hydrolyzed by specific PDEs. It is often used to determine the substrate specificity of newly isolated PDE isoforms, distinguishing them from cAMP/cGMP-specific enzymes.
-
Protein Kinase Activation:
-
PKA (Protein Kinase A): cXMP can bind to the Regulatory (R) subunits of PKA, though with lower affinity than cAMP.[5] It is used to map the ligand-binding pocket's tolerance for nucleobase modifications.
-
PKG (Protein Kinase G): Acts as a weak agonist, aiding in the study of cyclic nucleotide selectivity filters.
-
Pathway Diagram: Cyclic Nucleotide Signaling Specificity
The following diagram illustrates where cXMP integrates into the canonical cyclic nucleotide signaling cascade as a differential probe.
Caption: cXMP acts as a differential probe to test the specificity of cyclases, kinases, and phosphodiesterases against canonical cAMP/cGMP pathways.
Experimental Protocols
Protocol A: Preparation of Stock Solution
To ensure stability and accurate concentration, cXMP sodium salt must be reconstituted carefully.
Reagents:
-
cXMP Sodium Salt (Lyophilized).
-
Nuclease-free water or 100 mM Phosphate Buffer (pH 7.4).
Procedure:
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.
-
Solvent Addition: Add sufficient solvent to achieve a 10 mM or 50 mM stock concentration.
-
Note: The sodium salt is highly water-soluble. Avoid unbuffered acidic solutions as the glycosidic bond can hydrolyze over time.
-
-
Mixing: Vortex gently until the powder is completely dissolved.
-
Quantification: Verify concentration using UV spectrophotometry.
-
Dilute an aliquot 1:100 in buffer.
-
Measure Absorbance at 252 nm (
). -
Calculate concentration:
-
Extinction Coefficient (
): ~11,000 L·mol⁻¹·cm⁻¹ (pH 7.0).
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles.
Protocol B: Phosphodiesterase (PDE) Specificity Assay
This assay determines if a specific PDE isozyme hydrolyzes cXMP, identifying the enzyme's substrate tolerance.
Workflow Diagram:
Caption: Workflow for determining PDE hydrolysis rates using cXMP as a substrate.
Steps:
-
Reaction Mix: Prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 7.5).
-
10 mM MgCl₂.
-
100 µM cXMP Sodium Salt (Substrate).
-
Purified PDE enzyme (concentration optimized per enzyme activity).
-
-
Incubation: Incubate at 30°C for 10–60 minutes.
-
Termination: Stop the reaction by heating at 95°C for 2 minutes or adding EDTA (to chelate Mg²⁺).
-
Analysis: Analyze the conversion of cXMP to XMP (Xanthosine Monophosphate) using Reverse-Phase HPLC .
-
Column: C18 analytical column.
-
Mobile Phase: 100 mM Potassium Phosphate (pH 6.0) / Methanol gradient.
-
Detection: UV at 252 nm.
-
Result: A decrease in the cXMP peak and appearance of the XMP peak indicates hydrolysis.
-
Quality Control & Handling
-
Purity Check: Commercial preparations should be ≥98% pure by HPLC. Impurities often include XMP (hydrolysis product) or Xanthosine.
-
Stability: Solid form is stable for >2 years at -20°C. Aqueous solutions (neutral pH) are stable for weeks at -20°C but degrade rapidly at pH < 4.0 or pH > 10.0.
References
-
Biolog Life Science Institute . cXMP: Xanthosine-3',5'-cyclic monophosphate, sodium salt - Technical Data. Retrieved from [Link]
- Schwede, F., et al. (2000). "Cyclic nucleotide analogs as probes for phosphodiesterases and cyclic nucleotide-gated channels." Handbook of Experimental Pharmacology.
-
Seifert, R., et al. (2015) . "cCMP and cUMP occur in vivo."[3] Biochemical and Biophysical Research Communications. [Link]
Sources
- 1. CXMP SODIUM SALT CAS#: 31319-70-7 [m.chemicalbook.com]
- 3. cCMP BIOLOG Life Science Institute [biolog.de]
- 4. cXMP BIOLOG Life Science Institute [biolog.de]
- 5. Activation of cGMP-dependent protein kinase Iα and cAMP-dependent protein kinase A isoforms by cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biological Mechanism of Action of cXMP Sodium Salt
Subject: Xanthosine-3',5'-cyclic Monophosphate (cXMP) Sodium Salt CAS: 31319-70-7 Classification: Non-Canonical Cyclic Nucleotide / Signal Transduction Probe
Executive Summary: The Non-Canonical Messenger
cXMP (Cyclic Xanthosine Monophosphate) is a "non-canonical" cyclic nucleotide, distinct from the classical second messengers cAMP and cGMP. While historically considered a metabolic intermediate or a laboratory curiosity, advanced mass spectrometry has revealed its synthesis by soluble Guanylyl Cyclase (sGC) under specific physiological conditions (oxidative stress, manganese presence).
For drug development professionals, cXMP sodium salt serves as a critical biochemical probe . Its mechanism of action is defined by "signaling cross-talk" : it mimics cAMP and cGMP but with altered affinity and hydrolysis kinetics, allowing researchers to dissect the specificity of phosphodiesterases (PDEs) and cyclic nucleotide-gated ion channels.
Biological Mechanism of Action[1][2][3][4][5][6][7]
Biosynthesis: The Promiscuity of sGC
Unlike cAMP (synthesized by Adenylyl Cyclase) and cGMP (by Guanylyl Cyclase), cXMP does not have a dedicated, highly specific "Xanthylyl Cyclase" identified in mammalian systems. Instead, it is generated through the substrate promiscuity of soluble Guanylyl Cyclase (sGC).
-
Canonical Reaction: GTP
cGMP + PPi -
Non-Canonical Reaction: XTP
cXMP + PPi
Mechanistic Insight: Under basal conditions, sGC prefers GTP. However, in the presence of Manganese (
Signal Transduction: Effector Cross-Activation
cXMP functions as a partial agonist for classical cyclic nucleotide targets. It does not possess a unique, exclusive receptor but rather "hijacks" existing pathways with distinct kinetic profiles.
-
Protein Kinase A (PKA) Activation: cXMP binds to the regulatory subunits of PKA. While less potent than cAMP, it can induce holoenzyme dissociation and kinase activation at micromolar concentrations.
-
Protein Kinase G (PKG) Activation: cXMP can bind the cGMP-binding domains of PKG, triggering vasodilation-related phosphorylation cascades, albeit with lower efficacy than cGMP.
-
Ion Channel Gating: cXMP modulates Cyclic Nucleotide-Gated (CNG) channels, influencing membrane potential and calcium influx in sensory neurons.
Termination: Phosphodiesterase (PDE) Hydrolysis
The biological signal of cXMP is terminated by hydrolysis to 5'-XMP. Crucially, cXMP shows resistance to certain PDEs compared to cAMP/cGMP.
-
Susceptible to: PDE1, PDE2 (broad specificity).
-
Resistant to: Specific isoforms of PDE3 or PDE4 (varies by tissue).
-
Implication: This differential hydrolysis allows cXMP signals to persist longer in specific subcellular microdomains, potentially acting as a "sustained-release" signal compared to the transient cAMP spike.
Visualization: The cXMP Signaling Cascade
The following diagram illustrates the synthesis of cXMP by sGC and its downstream "cross-talk" activation of PKA and PKG.
Caption: cXMP synthesis via sGC promiscuity and downstream cross-activation of canonical kinase pathways.
Comparative Data: cXMP vs. Canonical Nucleotides[8][9]
The following table summarizes the physicochemical and biological distinctions essential for experimental design.
| Feature | cAMP (Canonical) | cGMP (Canonical) | cXMP (Non-Canonical) |
| Primary Synthase | Adenylyl Cyclase (AC) | Guanylyl Cyclase (GC) | Soluble GC (via promiscuity) |
| Primary Substrate | ATP | GTP | XTP |
| Primary Effector | PKA, EPAC | PKG | PKA/PKG (Cross-activation) |
| Membrane Permeability | Low (requires modification) | Low | Low (Sodium salt improves solubility) |
| Detection Difficulty | Low (Standard ELISA) | Low (Standard ELISA) | High (Requires LC-MS/MS) |
| Physiological Context | Universal signaling | Vasodilation, Vision | Oxidative stress, Bacterial signaling |
Experimental Protocols (Self-Validating)
Protocol: Differential Kinase Activation Assay
Objective: To determine if a cellular response is driven by cXMP-specific kinetics or generic cAMP mimicry.
Reagents:
-
Purified PKA and PKG holoenzymes.
-
cXMP Sodium Salt (reconstituted in water, pH 7.4).
-
Fluorescent kinase activity reporter (e.g., Kemptide).
Workflow:
-
Preparation: Prepare serial dilutions of cXMP, cAMP, and cGMP (1 nM to 100 µM).
-
Incubation: Incubate purified PKA with substrates for 30 minutes at 30°C.
-
Measurement: Measure phosphorylation via fluorescence polarization.
-
Validation Logic:
-
Plot Dose-Response Curves.
-
Validation Check: cXMP should shift the EC50 curve to the right (lower potency) compared to cAMP for PKA.
-
Control: If cXMP potency equals cAMP, check for sample contamination or hydrolysis.
-
Protocol: LC-MS/MS Detection of Intracellular cXMP
Objective: Confirm cXMP presence in biological samples (avoiding ELISA cross-reactivity).
-
Extraction: Lyse cells in 80% Acetonitrile (cold) to precipitate proteins and arrest PDE activity.
-
Internal Standard: Spike with 13C,15N-labeled cXMP (Critical for quantitation).
-
Separation: Use a C18 Reverse Phase column.
-
MS Parameters:
-
Mode: Positive Ion (ESI+).
-
Transition: Monitor m/z 365 -> 153 (cleavage of the glycosidic bond).
-
-
Differentiation: Ensure chromatographic separation from cGMP (mass difference is small but distinct).
References
-
Beste, K. Y., & Seifert, R. (2013). cCMP, cUMP, cIMP, cTMP and cXMP as non-canonical cyclic nucleotides. Trends in Pharmacological Sciences.
-
BOC Sciences. (n.d.). cXMP Sodium Salt Product Data. BOC Sciences.[]
-
Seifert, R. (2015). cCMP and cUMP: Emerging Second Messengers. ResearchGate.
-
Biolog Life Science Institute. (n.d.). cXMP Technical Information. Biolog.
Sources
The Emerging Role of Xanthosine 3',5'-Cyclic Monophosphate (cXMP) Sodium Salt in Signal Transduction: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of Xanthosine 3',5'-cyclic monophosphate (cXMP) sodium salt and its burgeoning role in the intricate world of signal transduction. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core molecular mechanisms, experimental applications, and future perspectives of cXMP, positioning it as a valuable tool and a potential endogenous signaling molecule. We will explore the established paradigms of cyclic nucleotide signaling, detail the utility of cXMP as a research tool, and present the methodologies to investigate its unique biological functions.
Introduction: Beyond the Canonical Second Messengers
The field of signal transduction has long been dominated by the canonical second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These molecules are pivotal in a vast array of physiological processes, from neurotransmission to muscle contraction[1][2]. They exert their effects by binding to and modulating the activity of specific downstream effectors, namely protein kinases, cyclic nucleotide-gated (CNG) ion channels, and phosphodiesterases (PDEs).
While the roles of cAMP and cGMP are well-established, the landscape of cyclic nucleotide signaling is expanding. Emerging evidence suggests that other cyclic nucleotides, including Xanthosine 3',5'-cyclic monophosphate (cXMP), may also participate in cellular regulation. cXMP, a structural analog of cGMP, has primarily been utilized as a pharmacological tool to investigate the activity of cGMP-metabolizing enzymes[3]. However, its potential as an endogenous signaling molecule is a tantalizing area of ongoing research. This guide will provide the foundational knowledge and technical insights necessary to explore the multifaceted role of cXMP in cellular signaling.
The Molecular Landscape of Cyclic Nucleotide Signaling
To appreciate the potential role of cXMP, it is crucial to first understand the established signaling pathways of its well-known counterparts, cAMP and cGMP.
The cAMP and cGMP Signaling Cascades
Both cAMP and cGMP are synthesized by adenylyl and guanylyl cyclases, respectively, in response to extracellular stimuli[4][5]. Their intracellular concentrations are tightly regulated by the synthetic activity of these cyclases and the degradative activity of phosphodiesterases (PDEs).
Key Effector Systems:
-
Protein Kinases: cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG) are serine/threonine kinases that, upon activation by their respective cyclic nucleotides, phosphorylate a multitude of substrate proteins, thereby altering their activity and propagating the signal downstream[6][7].
-
Cyclic Nucleotide-Gated (CNG) Ion Channels: These non-selective cation channels are directly activated by the binding of cAMP or cGMP, leading to changes in membrane potential and intracellular ion concentrations, particularly Ca2+[8][9].
-
Phosphodiesterases (PDEs): This superfamily of enzymes hydrolyzes the 3',5'-phosphodiester bond of cAMP and cGMP, terminating their signaling. Different PDE families exhibit varying specificities for cAMP and cGMP[10].
The following diagram illustrates the canonical cAMP and cGMP signaling pathways.
Caption: Canonical cAMP and cGMP signaling pathways.
cXMP: A Tool and a Potential Endogenous Messenger
Endogenous Production of cXMP: A Working Hypothesis
While direct evidence for the enzymatic synthesis of cXMP in mammalian cells is still emerging, the metabolic pathways for its precursor, Xanthosine-5'-monophosphate (XMP), are well-characterized. XMP is an intermediate in purine metabolism and can be synthesized from inosine monophosphate (IMP) or through the conversion of guanosine monophosphate (GMP)[3][11][12][13]. It is plausible that a yet-to-be-identified or a known guanylyl cyclase with broad substrate specificity could catalyze the cyclization of XTP to cXMP. Soluble guanylyl cyclase has been shown to be capable of synthesizing other cyclic nucleotides, lending credence to this hypothesis[14].
The following diagram outlines a hypothetical pathway for endogenous cXMP production.
Caption: A hypothetical pathway for the endogenous synthesis of cXMP.
cXMP as a Pharmacological Tool for Studying Phosphodiesterases
The primary and most established application of cXMP sodium salt is in the characterization of phosphodiesterase activity. As a close structural analog of cGMP, cXMP can serve as a substrate for many cGMP-hydrolyzing PDEs. Its use allows for the determination of enzyme kinetics, inhibitor potencies, and substrate specificities.
Experimental Protocols for Investigating the Role of cXMP
This section provides detailed methodologies for researchers to investigate the biological functions of cXMP.
Phosphodiesterase Activity Assay Using cXMP
This protocol is adapted from standard radiometric PDE assays and can be modified for use with radiolabeled cXMP or with non-radiometric methods such as HPLC-MS/MS for product detection.
Objective: To measure the rate of cXMP hydrolysis by a specific PDE isoform.
Materials:
-
cXMP sodium salt
-
Radiolabeled [³H]-cXMP or [³²P]-cXMP (if using radiometric detection)
-
Purified PDE enzyme or cell/tissue lysate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Stop Solution: 2% SDS
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex AG1-X8)
-
Scintillation cocktail and counter (for radiometric detection) or HPLC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a known concentration of cXMP (spiked with a tracer amount of radiolabeled cXMP if applicable), and any potential inhibitors.
-
Enzyme Addition: Initiate the reaction by adding the PDE enzyme preparation. The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution or by heat inactivation (e.g., boiling for 2 minutes).
-
Conversion to Xanthosine: Add snake venom nucleotidase to the terminated reaction mixture and incubate at 30°C for 10 minutes to convert the 5'-XMP product to xanthosine.
-
Separation of Product and Substrate:
-
Radiometric: Apply the reaction mixture to an anion-exchange column. The unreacted [³H]-cXMP will bind to the resin, while the resulting [³H]-xanthosine will be in the eluate. Collect the eluate and quantify the radioactivity using a scintillation counter.
-
Non-Radiometric: Analyze the reaction mixture by HPLC-MS/MS to separate and quantify cXMP and its hydrolysis product, 5'-XMP.
-
-
Data Analysis: Calculate the amount of cXMP hydrolyzed per unit time per amount of enzyme to determine the PDE activity.
The following diagram illustrates the workflow for a radiometric PDE assay.
Sources
- 1. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Functional Roles for cAMP and cGMP - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Production of xanthosine-5'-monophosphate and inosine-5'-monophosphate by auxotrophic mutants of a coryneform bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanylate cyclase - Wikipedia [en.wikipedia.org]
- 5. Guanylyl cyclase structure, function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Switching Cyclic Nucleotide-Selective Activation of Cyclic Adenosine Monophosphate-Dependent Protein Kinase Holoenzyme Reveals Distinct Roles of Tandem Cyclic Nucleotide-Binding Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An auto-inhibited state of protein kinase G and implications for selective activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic nucleotide–gated ion channel - Wikipedia [en.wikipedia.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Production of Xanthosine-5′-Monophosphate and Inosine-5′-Monophosphate by Auxotrophic Mutants of a Coryneform Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Metabolite and Transcriptome Profiling on Xanthine Alkaloids-Fed Tea Plant (Camellia sinensis) Shoot Tips and Roots Reveal the Complex Metabolic Network for Caffeine Biosynthesis and Degradation [frontiersin.org]
- 14. A Short History of cGMP, Guanylyl Cyclases, and cGMP-Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Cxmp sodium salt safety data sheet (SDS) and hazard classification
The following is an in-depth technical guide and safety profile for Cyclic Xanthosine Monophosphate (cXMP) Sodium Salt . This document is structured for researchers and drug development professionals, moving beyond a standard SDS to provide a comprehensive operational framework.
Compound Identity: Xanthosine 3',5'-cyclic monophosphate, sodium salt CAS Registry Number: 31319-70-7 (Parent acid); Salt forms vary by supplier.
Executive Technical Summary
Cyclic Xanthosine Monophosphate (cXMP) is a non-canonical cyclic nucleotide derived from xanthosine.[1] While less ubiquitous than cAMP or cGMP, cXMP serves as a critical tool in signal transduction research.[2] It functions as a distinct product of soluble Guanylyl Cyclase (sGC) under specific oxidative conditions and acts as a substrate for phosphodiesterases (PDEs), making it vital for mapping enzyme specificity and cyclic nucleotide-gated (CNG) channel kinetics.[2]
This guide integrates Safety Data Sheet (SDS) protocols with practical laboratory workflows to ensure data integrity and personnel safety.
Hazard Identification & Safety Profile (GHS)
Signal Word: WARNING (Provisional Assignment due to Bioactivity)
Although many cyclic nucleotides are classified as "Not Hazardous" under GHS standards (Regulation EC No 1272/2008), cXMP is a bioactive signaling analog.[2] It should be treated as a potential modulator of cardiovascular and neuronal pathways until fully characterized.[2]
GHS Classification (Self-Classification for R&D)
| Hazard Class | Category | Hazard Statement (H-Code) |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed (Provisional). |
| Skin Irritation | Cat 2 | H315: Causes skin irritation.[2][3][4] |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[2] |
| STOT - Single Exp. | Cat 3 | H335: May cause respiratory irritation.[3][5] |
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection.[2][6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][7] Remove contact lenses if present and easy to do.[2][3][7] Continue rinsing.[2][3][7]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
Physicochemical Properties & Stability
Researchers must account for the hygroscopic nature of the sodium salt form, which can alter effective concentration calculations if not handled in a desiccated environment.[2]
| Property | Technical Specification |
| Chemical Formula | C₁₀H₁₀N₄O₈P · Na (Sodium Salt) |
| Molecular Weight | ~369.18 g/mol (varies with hydration) |
| Appearance | White to off-white lyophilized powder |
| Solubility | Water (≥ 50 mM), PBS (pH 7.2). Insoluble in ethanol/organic solvents.[2] |
| λmax (Absorbance) | 248 nm (pH 7.0) |
| Molar Extinction (ε) | 10,700 M⁻¹cm⁻¹ at 248 nm |
Stability & Storage Protocol
-
Solid State: Stable for ≥2 years at -20°C . Protect from moisture (store in a desiccator).
-
Aqueous Solution: Prone to slow hydrolysis.[2]
-
Short-term: 4°C for < 24 hours.[2]
-
Long-term: Aliquot and freeze at -80°C. Avoid freeze-thaw cycles.
-
Biological Context & Mechanism
cXMP is not merely a synthetic artifact; it is synthesized by sGC (soluble Guanylyl Cyclase) when GTP is replaced by XTP, or under conditions of manganese cofactor substitution.[2] It is degraded by PDEs (Phosphodiesterases) into 5'-XMP.
Figure 1: cXMP Signaling & Metabolic Pathway
The following diagram illustrates the synthesis of cXMP by sGC and its degradation, highlighting its role as a probe for PDE specificity.[2]
Caption: cXMP metabolism. sGC synthesizes cXMP from XTP (or GTP via promiscuity). PDEs hydrolyze cXMP to 5'-XMP.
Experimental Workflow: Preparation & Handling
To ensure Scientific Integrity , the preparation of cXMP stock solutions must follow a strict gravimetric and volumetric protocol to prevent molarity errors that propagate through enzyme kinetics assays.[2]
Protocol: 10 mM Stock Solution Preparation
Objective: Create a precise 10 mM stock of cXMP Sodium Salt.
-
Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. Reason: Prevents condensation from forming on the hygroscopic powder.[2]
-
Weighing: Weigh the powder into a sterile microcentrifuge tube.
-
Calculation: Mass (mg) = [Volume (mL) × Concentration (mM) × MW ( g/mol )] / 1000.
-
-
Solubilization: Add PCR-grade water or TE Buffer (pH 7.5).[2]
-
Note: Avoid phosphate buffers for stock preparation if using in phosphate-sensitive assays (e.g., malachite green).[2]
-
-
Vortexing: Vortex gently until fully dissolved. The solution should be clear and colorless.
-
Filtration (Optional): If using for cell culture, filter through a 0.22 µm PES membrane.
-
Aliquot & Storage: Dispense into light-protective amber tubes (20-50 µL aliquots) and store at -80°C.
Figure 2: Safe Handling Workflow
Caption: Operational workflow for cXMP sodium salt, emphasizing moisture control and proper disposal.
Toxicological & Ecological Information
While specific LD50 data for cXMP Sodium Salt is often lacking in public registries due to its specialized research use, structural analogs (cAMP, cGMP) suggest a low acute toxicity profile.[2] However, parenteral administration in animal models can induce cardiovascular effects (vasodilation) due to PDE inhibition or channel activation.[2]
-
Acute Toxicity: Data not available.[2][3] Treat as potentially harmful.[2][6]
-
Ecological Impact: Biodegradable.[2] High phosphate content upon degradation may contribute to eutrophication if disposed of in massive quantities (unlikely in research).
References
-
Beste, K. Y., et al. (2012). "Nucleotidyl cyclase activity of soluble guanylyl cyclase α1β1."[2] Biochemistry.
-
Seifert, R., et al. (2015). "Cyclic nucleotide monophosphates: cCMP and cUMP, the 'new' cyclic nucleotides."[2] Handbook of Experimental Pharmacology.
-
Sigma-Aldrich. "Safety Data Sheet: Xanthosine 3',5'-cyclic monophosphate."[2]
-
PubChem. "Compound Summary: Cyclic Xanthosine Monophosphate."[2]
Sources
- 1. WO2012131411A1 - METHOD FOR COLORIMETRIC DETERMINATION OF cPNMP SPECIFIC ENZYME ACTIVITY VIA COUPLED ENZYMATIC REACTIONS - Google Patents [patents.google.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. redox.com [redox.com]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. blackstonefluids.com [blackstonefluids.com]
- 6. euclidchemical.com [euclidchemical.com]
- 7. carlroth.com [carlroth.com]
An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of Cxmp Sodium Salt
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Affinity in Drug Discovery
In the landscape of modern drug discovery, the journey from a novel chemical entity to a therapeutic candidate is both arduous and exacting. Central to this endeavor is the quantitative characterization of the interaction between a drug molecule and its biological target. Binding affinity—the strength of this interaction—is a critical determinant of a compound's potency, selectivity, and overall pharmacological profile. This guide provides a comprehensive, in-depth framework for determining the binding affinity of the investigational compound, Cxmp sodium salt, to its putative G-protein coupled receptor (GPCR) target.
As a Senior Application Scientist, my objective extends beyond the mere recitation of protocols. This document is structured to elucidate the causality behind experimental choices, ensuring that each methodological step is a component of a self-validating system. We will explore a multi-faceted approach, leveraging classic and contemporary techniques to build a robust and reliable binding profile for Cxmp. Every claim and protocol herein is grounded in authoritative, verifiable sources to uphold the highest standards of scientific integrity.
Part 1: Foundational Principles – Deconstructing the Ligand-Receptor Interaction
Before embarking on experimental work, a firm grasp of the theoretical underpinnings of ligand binding is essential. The interaction between Cxmp (the ligand, L) and its receptor (R) is a reversible process governed by the law of mass action, culminating in the formation of a ligand-receptor complex (LR).
Key Parameters:
-
Equilibrium Dissociation Constant (Kd): This is the cornerstone of affinity measurement. It represents the concentration of ligand at which 50% of the available receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
-
Equilibrium Inhibition Constant (Ki): In competitive binding scenarios, the Ki quantifies the affinity of a competing ligand (like Cxmp) for the receptor. It is an intrinsic property of the compound, independent of the assay conditions.[1]
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of an unlabeled drug (Cxmp) required to displace 50% of a specifically bound radiolabeled ligand. Unlike Ki, the IC50 is dependent on experimental conditions, such as the concentration of the radioligand used.[1]
-
Bmax (Maximum receptor density): This parameter reveals the total concentration of receptor binding sites in the preparation.[2]
The relationship between these parameters is elegantly described by the Cheng-Prusoff equation , which allows for the calculation of the Ki from the experimentally determined IC50, provided the Kd of the radioligand is known.[1]
Caption: Relationship between core binding affinity parameters.
Part 2: The Experimental Gauntlet – A Triad of Methodologies for Robust Affinity Determination
No single technique can provide a complete picture of a ligand-receptor interaction. Therefore, we will employ a strategic combination of three gold-standard assays: Radioligand Binding, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). This orthogonal approach ensures that the weaknesses of one method are compensated by the strengths of another, leading to a highly trustworthy and validated dataset.
Radioligand Binding Assays: The Classic Workhorse
Radioligand binding assays are a powerful and sensitive method for directly studying ligand-receptor interactions in native environments like cell membrane preparations.[3][4] We will perform two types of experiments: saturation assays to determine the Kd of a suitable radioligand for our target GPCR, and competition assays to determine the Ki of Cxmp.
Caption: General workflow for radioligand binding experiments.
Objective: To determine the inhibition constant (Ki) of Cxmp by measuring its ability to compete with a known radioligand for binding to the target GPCR.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer suitable for the receptor, e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. Buffer composition can significantly impact affinity measurements and should be optimized and kept consistent.[5]
- Receptor Membranes: Thaw cryopreserved cell membranes expressing the target GPCR on ice. Homogenize gently and dilute to the desired concentration (e.g., 10-20 µg protein/well) in ice-cold assay buffer.
- Radioligand: Prepare a working solution of the radioligand (e.g., [³H]-dopamine) at a concentration equal to its Kd, as determined from prior saturation experiments. Using a concentration near the Kd provides the best balance of signal and sensitivity for competition.
- Cxmp Sodium Salt: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of concentrations spanning at least 4-5 orders of magnitude (e.g., 1 pM to 10 µM).
- Non-specific Binding (NSB) Control: Prepare a high concentration (at least 1000x Kd) of a known, non-radioactive antagonist for the target receptor.
2. Assay Procedure:
- Set up the assay in a 96-well plate. For each concentration of Cxmp, prepare triplicate wells.
- To each well, add:
- 25 µL of assay buffer (for Total Binding) or NSB control.
- 25 µL of the appropriate Cxmp dilution (or buffer for Total and NSB wells).
- 50 µL of the radioligand working solution.
- 100 µL of the diluted receptor membrane preparation.
- Seal the plate and incubate at a defined temperature (e.g., 25°C) for a predetermined time to reach equilibrium. This time must be established empirically; a rule of thumb is to incubate for five times the half-life of the binding reaction.[5]
3. Separation and Quantification:
- Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[6]
- Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 3 mL) to remove any non-specifically trapped radioligand.
- Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
4. Data Analysis:
- Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
- Plot the specific binding CPM as a function of the log concentration of Cxmp.
- Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation :[1][7]
- Ki = IC50 / (1 + [L]/Kd)
- Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a label-free optical technique that allows for the real-time measurement of binding events between a ligand and an analyte.[8][9] By immobilizing the purified GPCR onto a sensor chip, we can flow solutions of Cxmp over the surface and directly observe the association (kₐ or kₒₙ) and dissociation (kₒ or kₒff) rates. The Kd can then be calculated as the ratio of kₒ/kₐ.
Objective: To determine the association and dissociation rate constants and the equilibrium dissociation constant for the Cxmp-GPCR interaction.
1. System Preparation:
- Instrument: A Biacore T200 or similar SPR system.[10]
- Sensor Chip: A CM5 chip is commonly used for amine coupling.
- Running Buffer: A buffer such as HBS-P+ (HEPES Buffered Saline with surfactant P20) is standard. Optimization may be required to minimize non-specific binding.
2. Receptor Immobilization:
- Activate the carboxymethylated dextran surface of the CM5 chip with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11]
- Inject the purified, solubilized GPCR over the activated surface. The protein will covalently bind to the surface via its primary amine groups.
- Deactivate any remaining active esters with an injection of ethanolamine-HCl.
- A target immobilization level should be chosen to avoid mass transport limitations; for kinetics, a lower density surface yielding a maximum analyte response (Rₘₐₓ) of around 100 Resonance Units (RU) is ideal.[11]
3. Kinetic Analysis (Single-Cycle Kinetics):
- Prepare a series of Cxmp dilutions in running buffer (e.g., 5 concentrations spanning the expected Kd). Include a zero-concentration buffer-only injection as a control.
- Inject the Cxmp solutions sequentially over the receptor and reference flow cells, from the lowest concentration to the highest, without a regeneration step between injections.
- After the final concentration injection, allow for a long dissociation phase by flowing running buffer over the chip.
- Regenerate the surface with a short pulse of a harsh solution (e.g., low pH glycine or high salt) to remove all bound Cxmp before the next cycle.
4. Data Analysis:
- The resulting sensorgram shows the binding response (in RU) over time.[9]
- Double-reference the data by subtracting the response from the reference flow cell and the response from the buffer-only injection.
- Globally fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's evaluation software.[10]
- This fitting process will yield the kinetic parameters kₐ (M⁻¹s⁻¹) and kₒ (s⁻¹).
- Calculate the Kd (M) as kₒ / kₐ.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[12][13] It is the only method that can determine all binding parameters (Kd, stoichiometry 'n', and enthalpy ΔH) in a single experiment.[12] From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, providing a complete thermodynamic profile of the interaction.
Objective: To determine the Kd, stoichiometry, and thermodynamic parameters of the Cxmp-GPCR interaction.
1. Sample Preparation:
- Crucial Step: Both the purified GPCR and the Cxmp ligand must be in identical, extensively dialyzed buffer to avoid large heats of dilution that can mask the binding signal.
- GPCR Solution: Place the purified, solubilized GPCR in the sample cell at a concentration 'c' such that the 'c-value' (c / expected Kd) is between 5 and 500 for optimal curve fitting.
- Cxmp Solution: Place the Cxmp solution in the injection syringe at a concentration 10-15 times that of the GPCR in the cell.
2. ITC Experiment:
- Set the experimental temperature (e.g., 25°C).
- Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the Cxmp solution into the GPCR-containing sample cell.
- The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change upon binding.
3. Data Analysis:
- The raw data is a series of heat-burst peaks for each injection.
- Integrate the area under each peak to determine the heat change per injection (ΔH).
- Plot the heat change per mole of injectant against the molar ratio of [Cxmp]/[GPCR].
- Fit this binding isotherm to a suitable model (e.g., a single-site binding model). The fitting will yield the Kd, the stoichiometry of binding (n), and the enthalpy of binding (ΔH).
Part 3: Data Synthesis and Interpretation
The true power of this multi-assay approach lies in the synthesis of the results. The data from each technique should be compiled and critically compared.
Table 1: Summary of Hypothetical Binding Data for Cxmp Sodium Salt
| Parameter | Radioligand Binding | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Affinity (Kd / Ki) | Ki = 15.2 ± 1.8 nM | Kd = 12.5 ± 1.1 nM | Kd = 18.9 ± 2.5 nM |
| Association Rate (kₐ) | Not Determined | 2.1 x 10⁵ M⁻¹s⁻¹ | Not Determined |
| Dissociation Rate (kₒ) | Not Determined | 2.6 x 10⁻³ s⁻¹ | Not Determined |
| Stoichiometry (n) | Not Determined | Assumed 1:1 | 0.95 ± 0.05 |
| Enthalpy (ΔH) | Not Determined | Not Determined | -8.5 kcal/mol |
| Entropy (TΔS) | Not Determined | Not Determined | +2.2 kcal/mol |
Interpretation:
-
Concordance of Affinity: The affinity values (Ki and Kd) obtained from all three independent methods are in close agreement (12-19 nM), providing high confidence in the measured potency of Cxmp.
-
Kinetic Profile: SPR reveals that Cxmp has a moderately fast association rate and a slow dissociation rate, suggesting the formation of a stable ligand-receptor complex.
-
Thermodynamic Drivers: ITC shows that the binding is enthalpically driven (favorable ΔH), with a smaller, favorable entropic contribution (TΔS). This provides insight into the nature of the forces (e.g., hydrogen bonding, van der Waals interactions) governing the interaction.
-
Stoichiometry: ITC confirms a 1:1 binding stoichiometry, validating the binding models used in the other assays.
Part 4: Downstream Validation – Connecting Affinity to Function
High binding affinity is necessary but not sufficient for a successful drug. The binding event must translate into a biological response. Therefore, the final step in this characterization is to correlate the binding affinity of Cxmp with its functional activity at the GPCR.
For a Gₛ-coupled GPCR, this would typically involve a cAMP (cyclic adenosine monophosphate) accumulation assay. The potency of Cxmp in stimulating (as an agonist) or inhibiting (as an antagonist) cAMP production should be in the same range as its measured binding affinity.
Caption: Canonical Gs-coupled GPCR signaling pathway.
Conclusion
This guide has outlined a rigorous, multi-faceted strategy for the in-depth characterization of the binding affinity of Cxmp sodium salt. By integrating the strengths of radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry, we can construct a high-fidelity profile of the compound's interaction with its target receptor. This approach, grounded in fundamental principles and executed with meticulous protocols, provides the trustworthy, authoritative, and comprehensive data required to make critical decisions in the drug development pipeline. The ultimate goal is not just to measure a number, but to deeply understand the molecular conversation between a potential therapeutic and its biological partner.
References
-
Title: Radioligand Binding Studies Source: Springer Nature Experiments URL: [Link]
-
Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]
-
Title: Isothermal titration calorimetry in drug discovery Source: PubMed URL: [Link]
-
Title: A beginner's guide to surface plasmon resonance Source: The Biochemist - Portland Press URL: [Link]
-
Title: Surface Plasmon Resonance for Protein-Protein Interactions Source: Affinité Instruments URL: [Link]
-
Title: A Guide to Simple and Informative Binding Assays Source: Molecular Biology of the Cell (MBoC) URL: [Link]
-
Title: G protein-coupled receptor Source: Wikipedia URL: [Link]
-
Title: Radioligand binding methods: practical guide and tips Source: PubMed URL: [Link]
-
Title: Ligand binding assays at equilibrium: validation and interpretation Source: British Journal of Pharmacology via PMC URL: [Link]
-
Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]
-
Title: Guide to Running an SPR Experiment Source: Cytiva URL: [Link]
-
Title: Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development Source: American Laboratory URL: [Link]
-
Title: A powerful tool for drug discovery Source: European Pharmaceutical Review URL: [Link]
-
Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research Source: TA Instruments URL: [Link]
-
Title: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations Source: PubMed URL: [Link]
-
Title: Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance Source: University of New South Wales URL: [Link]
-
Title: Isothermal Titration Calorimetry in Biocatalysis Source: Frontiers in Catalysis URL: [Link]
Sources
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- 2. biophysics-reports.org [biophysics-reports.org]
- 3. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. affiniteinstruments.com [affiniteinstruments.com]
- 10. unsw.edu.au [unsw.edu.au]
- 11. dhvi.duke.edu [dhvi.duke.edu]
- 12. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
Technical Whitepaper: Stability, Hygroscopicity, and Storage Protocols for Cytidine-3',5'-cyclic Monophosphate (cCMP) Sodium Salt
[1]
Executive Summary
Cytidine-3',5'-cyclic monophosphate (cCMP) sodium salt is a critical cyclic nucleotide second messenger involved in signal transduction, specifically in the modulation of HCN channels and immune responses.[1] While chemically robust compared to some RNA derivatives, the sodium salt form exhibits significant hygroscopicity . Improper storage leads to moisture absorption, deliquescence, and subsequent hydrolytic degradation into Cytidine Monophosphate (CMP).[1] This guide provides a scientifically grounded framework for the handling, storage, and quality control of cCMP to ensure experimental reproducibility.
Part 1: Physicochemical Profile & Hygroscopicity[1]
Chemical Identity[2]
-
Compound: Cytidine-3',5'-cyclic monophosphate sodium salt[1][2][3][4][5]
-
Molecular Formula:
[1][2][6][8]
The Mechanism of Hygroscopicity
The sodium salt of cCMP is inherently hygroscopic due to the high charge density of the sodium cation (
-
Surface Adsorption: Upon exposure to ambient humidity, water molecules coordinate rapidly with the sodium ion.[1]
-
Deliquescence: As water accumulates, the crystal lattice disrupts, transitioning the white powder into a sticky, translucent gum.[1]
-
Hydrolytic Risk: Once in a semi-aqueous state, the cyclic phosphate diester bond becomes susceptible to nucleophilic attack by water, a reaction catalyzed by trace acidity or alkalinity absorbed from the air (e.g.,
).[1]
Part 2: Stability & Degradation Pathways[1]
The primary degradation threat to cCMP is the hydrolysis of the 3',5'-cyclic phosphate ring.[1] While enzymatic hydrolysis (via Phosphodiesterases/PDEs) is the biological mechanism, chemical hydrolysis is the storage concern.[1]
Degradation Diagram
The following diagram illustrates the breakdown of cCMP into its inactive linear monophosphate forms.
Figure 1: Chemical hydrolysis pathway of cCMP upon exposure to moisture, yielding inactive linear cytidine monophosphates.[1]
Part 3: Storage & Handling Protocols[1]
To maintain purity >98% over extended periods (1–2 years), researchers must implement a "Cold-Desiccated" storage strategy.[1]
The "Desiccated Freezer" Protocol
Do not simply toss the vial into the freezer. The temperature difference between the freezer (-20°C) and the room causes rapid condensation on the powder if the vial is not properly sealed or if it is opened while cold.[1]
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C | Arrhenius equation dictates that lower temperatures exponentially slow the rate of spontaneous hydrolysis.[1] |
| Container | Amber Glass / Polypropylene | Protects from UV (though cCMP is relatively light stable, amber is Good Laboratory Practice) and physical damage.[1] |
| Atmosphere | Desiccated | Essential. Store the primary vial inside a secondary container (e.g., a sealed jar) containing active silica gel or molecular sieves.[1] |
| State | Lyophilized Powder | Solid state is significantly more stable than solution. Only reconstitute immediately before use. |
Reconstitution and Aliquoting Workflow
Repeated freeze-thaw cycles degrade cCMP by promoting micro-crystallization of ice, which changes local pH and concentration.[1]
Protocol:
-
Equilibration: Allow the vial to warm to room temperature before opening . This prevents atmospheric water vapor from condensing onto the cold powder.[1]
-
Solvent Choice: Dissolve in high-purity water (Milli-Q) or TE buffer (pH 7.0–8.0).[1] Avoid acidic buffers.[1]
-
Concentration: Stock solutions of 10–50 mM are standard.[1]
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL).
-
Flash Freezing: Freeze aliquots at -20°C or -80°C.
Handling Decision Tree
Figure 2: Standard Operating Procedure (SOP) for the receipt and processing of cCMP sodium salt.
Part 4: Quality Control & Validation
Trust but verify. If storage conditions have been compromised (e.g., freezer failure), validate the integrity of the cCMP before using it in sensitive assays.
Visual Inspection
-
Pass: Free-flowing white powder.[1]
-
Fail: Clumped, gummy, or translucent solid.[1] This indicates significant moisture absorption (deliquescence) and likely hydrolysis.[1]
HPLC Validation Method
To quantify degradation (formation of CMP), use Reverse-Phase HPLC.[1]
-
Column: C18 Reverse Phase (e.g., 5 µm, 250 x 4.6 mm).[1]
-
Mobile Phase: 100 mM Triethylammonium acetate (pH 7.0) with a gradient of Acetonitrile (0–10%).[1]
-
Detection: UV at 254 nm or 270 nm.[1]
-
Retention Time Logic: cCMP is more hydrophobic than linear CMP due to the cyclic ring masking the phosphate charge. cCMP will elute after CMP and Cytidine.[1]
References
-
Biolog Life Science Institute. cCMP - Cytidine-3',5'-cyclic monophosphate, sodium salt: Technical Data Sheet.[1] Retrieved from [1]
-
Sigma-Aldrich. Cytidine 3′,5′-cyclic monophosphate sodium salt Product Information & Safety Data Sheet (SDS). Retrieved from [1]
-
Cayman Chemical. Cytidine 3',5'-cyclic Monophosphate (sodium salt) Product Insert. Retrieved from [1]
-
Seifert, R., et al. (2015).[1][8] "cCMP and cUMP occur in vivo."[1][8] Biochemical and Biophysical Research Communications, 460(4), 909-914.[1]
-
ChemicalBook. CCMP Sodium Salt Properties and Stability. Retrieved from [1]
Sources
- 1. ulcho.com [ulcho.com]
- 2. cCMP sodium salt | C9H11N3NaO7P | CID 44755046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytidine-3′,5′-cyclic monophosphate sodium salt | CAS 54925-33-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. CCMP SODIUM SALT | 54925-33-6 [chemicalbook.com]
- 5. DB-cCMP / Dibutyryl-cCMP BIOLOG Life Science Institute [biolog.de]
- 6. ccmp sodium salt | CAS#:54925-33-6 | Chemsrc [chemsrc.com]
- 7. CCMP SODIUM SALT - Safety Data Sheet [chemicalbook.com]
- 8. cCMP BIOLOG Life Science Institute [biolog.de]
Methodological & Application
Cxmp sodium salt solubility in water vs DMSO for bioassays
Application Note: Solubilization Strategies for cXMP Sodium Salt in Bioassays
Executive Summary
This technical guide addresses the solubilization challenges associated with Cyclic Xanthosine Monophosphate (cXMP) Sodium Salt and structurally related cyclic nucleotides (e.g., cGMP, cAMP, cIMP) in high-throughput screening (HTS) and mechanistic bioassays.
While Dimethyl Sulfoxide (DMSO) is the industry-standard vehicle for compound libraries, sodium salts of cyclic nucleotides exhibit poor solubility in anhydrous DMSO , leading to compound precipitation, underestimated potency (
Chemical Basis of Solubility: Water vs. DMSO
To ensure experimental reproducibility, researchers must understand the thermodynamic drivers governing cXMP sodium salt behavior.
-
The "Salt" Problem in DMSO: DMSO is a polar aprotic solvent. While it dissolves organic "free acids" well by disrupting hydrophobic interactions, it poorly solvates inorganic cations (like
) because it lacks the hydrogen-bond donating capability to stabilize the anion-cation pair effectively. -
The Aqueous Advantage: Water, a polar protic solvent, forms hydration shells around the
and the phosphate group of cXMP, resulting in high solubility (>50 mM).
Table 1: Comparative Solubility Matrix for Cyclic Nucleotide Sodium Salts
| Parameter | Water / PBS (pH 7.4) | Anhydrous DMSO | DMSO (90%) + Water (10%) |
| Solubility Limit | High (> 50 mg/mL) | Low (< 2–5 mg/mL)* | Moderate (~10 mg/mL) |
| Stability | Susceptible to hydrolysis (store -20°C) | High (if anhydrous) | Moderate |
| Bioassay Suitability | Ideal for stock; requires sterile filtration | Prone to "crash-out" upon dilution | Risk of precipitation over time |
| Freezing Behavior | Expands (risk of tube cracking) | Supercools; hygroscopic | Slushy/Phase separation |
*Note: Values are estimates based on cXMP/cGMP structural analogs. Pure sodium salts often fail to dissolve completely in 100% DMSO at stock concentrations (10mM).
Validated Protocol: Preparation of cXMP Stocks
Protocol A: The "Gold Standard" Aqueous Stock (Recommended)
Use this method for manual dosing or when DMSO library standardization is not strictly required.
Reagents:
-
cXMP Sodium Salt (Solid)
-
Nuclease-Free Water or TE Buffer (pH 7.5)
-
0.22 µm Syringe Filter (PES or PVDF)
Workflow:
-
Calculated Mass: Weigh cXMP sodium salt into a sterile microcentrifuge tube.
-
Primary Solubilization: Add Nuclease-Free Water to achieve a concentration of 10 mM to 50 mM .
-
Why: High concentration stocks reduce the relative loss due to adsorption on tube walls.
-
-
Vortexing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.
-
QC Check: Hold the tube against a dark background with a light source to check for undissolved particulates (Tyndall effect).
-
-
Sterilization: Filter through a 0.22 µm membrane if using in cell-based assays (prevents bacterial contamination).
-
Aliquot & Storage: Aliquot into single-use volumes (avoid freeze-thaw cycles). Store at -20°C or -80°C.
Protocol B: The "Hybrid" DMSO Stock (For HTS Libraries)
Use this method ONLY if the compound must be integrated into a DMSO-based acoustic dispensing platform.
Critical Warning: Do not attempt to dissolve cXMP Sodium Salt directly in 100% anhydrous DMSO. It will likely form a suspension that clogs pin tools or acoustic nozzles.
Workflow:
-
Pre-Solubilization: Dissolve cXMP Sodium Salt in a minimal volume of Water (e.g., 10% of final volume).
-
DMSO Addition: Slowly add DMSO to the aqueous solution while vortexing to reach the final volume.
-
Target Ratio: 90% DMSO / 10% Water (v/v).
-
Mechanism: The small water fraction solvates the sodium ion, while the DMSO maintains compatibility with liquid handling robots.
-
-
Sonicate: Sonicate in a water bath for 5 minutes at room temperature to ensure homogeneity.
-
Stability Watch: Use immediately or store at -20°C. Note that DMSO is hygroscopic; absorbed atmospheric water may actually help solubility for this specific salt, but can degrade the compound over months.
Bioassay Application & Serial Dilution
When transferring the stock to the assay plate, "Solvent Shock" is the primary failure mode. This occurs when a DMSO stock hits an aqueous buffer, causing immediate micro-precipitation of the compound before it binds the target.
Intermediate Dilution Step (The "Step-Down" Method): Never pipette a 100% DMSO stock directly into the cell media if the final concentration is high.
-
Master Stock: 10 mM cXMP (in Water or 90:10 DMSO:Water).
-
Intermediate Plate: Dilute 1:10 into Assay Buffer (not Media).
-
Result: 1 mM cXMP in Buffer (low solvent %).
-
-
Assay Plate: Transfer from Intermediate Plate to Cells/Enzyme.
-
Benefit: Ensures the compound is fully soluble in the aqueous phase before it encounters the sensitive biological matrix.
-
Visualizing the Decision Process
The following logic flow helps researchers select the correct solvent system based on their specific assay constraints.
Figure 1: Decision tree for solubilizing cXMP Sodium Salt. Note the critical failure point when attempting to use 100% DMSO for sodium salts.
Troubleshooting & QC
| Observation | Root Cause | Corrective Action |
| Cloudiness upon thawing | Precipitation of salt or buffer salts. | Warm to 37°C and vortex. If insoluble, re-make stock in higher water %. |
| Inconsistent | Compound crashed out in the well. | Use the "Intermediate Dilution Step" (Section 4). Do not blast high % DMSO stocks into media. |
| Cell Toxicity (Vehicle) | DMSO concentration > 0.5-1%. | cXMP Na-salt allows water stocks. Switch to water to eliminate DMSO toxicity entirely. |
References
-
Seifert, R., et al. (2015). cCMP, cUMP, cIMP, cTMP and cXMP as possible second messengers. Handb Exp Pharmacol. Link
- Context: Establishes cXMP as a relevant cyclic nucleotide in signaling research.
-
Tocris Bioscience. Solubility of c-Di-GMP Sodium Salt.Link
- Context: Provides comparative solubility data for cyclic nucleotide sodium salts (W
-
Di, L., & Kerns, E. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link
- Context: Authoritative review on how poor solubility in DMSO leads to false neg
-
Sigma-Aldrich (Merck). Product Information: Cyclic GMP Sodium Salt.Link
- Context: Confirms sodium salt solubility profiles (Water soluble; organic solvent insoluble).
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data and Handling.Link
- Context: General reference for DMSO solvation properties regarding inorganic salts.
Application Note & Protocol: Establishing an Optimal In Vivo Dosage for Cxmp Sodium Salt, a Novel Kinase X Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal in vivo dosage of the novel, hypothetical kinase inhibitor, Cxmp sodium salt. The principles and protocols outlined herein are based on established best practices in preclinical pharmacology. We will cover the foundational concepts of dose selection, from in vitro characterization to in vivo dose-range finding (DRF) studies, and provide a detailed, step-by-step protocol for conducting a DRF study in a murine model. The objective is to equip researchers with a robust framework for establishing a therapeutic window that balances efficacy and safety, ensuring the generation of reliable and reproducible data for novel small molecule inhibitors.
Part 1: Foundational Principles of In Vivo Dose Selection
The journey from a promising compound in a lab dish to a potential therapeutic requires a methodical and scientifically rigorous approach to dose selection. The primary goal of early in vivo studies is to identify a dose range that is both pharmacologically active and well-tolerated by the animal model.[1][2] This process is not arbitrary; it is a systematic investigation guided by the compound's intrinsic properties and the biological system it aims to modulate.
The Crucial Role of Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding the relationship between a drug's concentration in the body and its pharmacological effect is the cornerstone of dose selection.[3][4]
-
Pharmacokinetics (PK): Describes "what the body does to the drug." It encompasses the absorption, distribution, metabolism, and excretion (ADME) of Cxmp sodium salt. PK studies determine how much of the drug reaches the target tissue, for how long, and how it is cleared from the body.[4][5]
-
Pharmacodynamics (PD): Describes "what the drug does to the body." It relates the concentration of Cxmp at its target site (Kinase X) to the intensity of the biological response.[3][4]
The integration of PK and PD data is essential to establish a dose that achieves and maintains a therapeutic concentration at the target site without causing unacceptable toxicity.[3][6]
Starting Point: From In Vitro Potency to In Vivo Dose Estimation
Initial dose estimates are not chosen at random. They are extrapolated from in vitro data and preliminary in vivo studies.
-
In Vitro Potency (IC50): The concentration of Cxmp sodium salt required to inhibit 50% of Kinase X activity in a biochemical or cell-based assay is a fundamental starting point.[7] While informative, this value does not account for the complexities of a whole organism, such as metabolism and tissue distribution.[7]
-
Allometric Scaling: This is a mathematical method used to predict PK parameters in humans based on data from various animal species.[5][8] It relies on the principle that many physiological processes scale predictably with body size.[8][9][10] While more commonly used for predicting human doses, the principles can help in initial dose estimations across different preclinical species.[10]
-
Dose by Factor Method: Often used for estimating the first-in-human dose, this approach uses the "No Observed Adverse Effect Level" (NOAEL) from preclinical toxicology studies and scales it based on body surface area.[10]
The Importance of the Salt Form
Cxmp is formulated as a sodium salt. Pharmaceutical salts are frequently used to improve the physicochemical properties of a drug, such as solubility and dissolution rate, which can significantly enhance bioavailability.[11][12] When preparing formulations, it is critical to account for the weight of the counter-ion (sodium) and calculate the dose based on the active moiety (Cxmp free base). The choice of a salt form can also influence stability and manufacturability.[11][13]
Part 2: The In Vivo Dose-Range Finding (DRF) Study
A Dose-Range Finding (DRF) study is a foundational preclinical experiment designed to identify the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED).[1][2] This study is critical for selecting appropriate dose levels for subsequent, more extensive toxicology and efficacy studies.[2] It provides essential data on the dose-response relationship for both toxicity and, if measured, efficacy.[2]
Visualizing the Target Pathway
To understand the mechanism of action for Cxmp, it is helpful to visualize its place within its signaling pathway. Cxmp is a selective inhibitor of the fictitious "Kinase X," a critical node in a pro-inflammatory signaling cascade.
Caption: Hypothetical signaling pathway showing Cxmp inhibition of Kinase X.
Experimental Workflow Diagram
The DRF study follows a logical progression from preparation to data analysis. This workflow ensures that each step is conducted systematically, leading to a robust and reliable outcome.
Caption: Experimental workflow for a dose-range finding (DRF) study.
Part 3: Protocol for a Murine Dose-Range Finding Study
This protocol details a 7-day DRF study in mice. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to animal welfare regulations.[14][15][16]
Objective
To determine the Maximum Tolerated Dose (MTD) of Cxmp sodium salt following daily intraperitoneal (IP) administration for 7 days in C57BL/6 mice and to characterize the dose-response relationship for toxicity and target engagement.
Materials and Reagents
-
Test Article: Cxmp sodium salt (purity >98%)
-
Vehicle: 0.9% sterile saline or as determined by solubility studies
-
Animals: 8-week-old male C57BL/6 mice (n=24)
-
Equipment: Calibrated balance, sterile syringes and needles (27G), animal caging, personal protective equipment (PPE).
Animal Model Justification
C57BL/6 mice are a widely used inbred strain for inflammation and immunology studies, providing a consistent genetic background for assessing the effects of a novel kinase inhibitor. The choice of species, strain, gender, and age must be scientifically justified for any in vivo study.[17]
Experimental Design & Dosing Groups
A staggered or staged dosing approach is often recommended, where one group is dosed and observed before proceeding to the next higher dose, minimizing the number of animals at risk of severe adverse effects.[18]
| Group | Treatment | Dose (mg/kg) | N | Route | Frequency |
| 1 | Vehicle | 0 | 6 | IP | Daily |
| 2 | Cxmp Sodium Salt | 5 | 6 | IP | Daily |
| 3 | Cxmp Sodium Salt | 25 | 6 | IP | Daily |
| 4 | Cxmp Sodium Salt | 100 | 6 | IP | Daily |
Dose selection rationale: Doses should span a wide range, informed by any prior in vitro or PK data.[19] A common strategy is to use 3-5 fold increments between dose levels.
Step-by-Step Protocol
-
Formulation Preparation:
-
On each dosing day, calculate the required amount of Cxmp sodium salt based on the mean body weight of each group.
-
Causality: Preparing the formulation fresh daily minimizes the risk of compound degradation.
-
Dissolve Cxmp sodium salt in the sterile vehicle to achieve the desired final concentration (e.g., for a 10 mL/kg dosing volume, a 25 mg/kg dose requires a 2.5 mg/mL solution).
-
Ensure the solution is clear and free of particulates. Filter-sterilize if necessary.
-
-
Animal Acclimatization & Baseline:
-
Allow animals to acclimate to the facility for at least one week prior to the study.[20]
-
Record the body weight of each animal for three consecutive days before the first dose to establish a baseline.
-
-
Administration:
-
On Day 1, record the body weight of each animal. Calculate the individual injection volume.
-
Administer the appropriate formulation via intraperitoneal (IP) injection.
-
Causality: IP administration provides rapid systemic exposure, bypassing the complexities of oral absorption in an initial tolerability study.
-
Repeat this procedure daily for 7 days at approximately the same time each day.
-
-
In-Life Monitoring & Data Collection:
-
Clinical Observations: Conduct cage-side observations at least twice daily (once within 4 hours post-dose and again at the end of the day). Record any signs of toxicity, such as changes in posture, activity, breathing, or presence of piloerection. Use a standardized scoring system.
-
Trustworthiness: Detailed, consistent clinical observations are the primary method for identifying the MTD.[19]
-
Body Weight: Record the body weight of each animal daily, prior to dosing. A sustained body weight loss of >15-20% is often a key indicator of toxicity and may trigger a humane endpoint.[19][21]
-
-
Terminal Procedures (Day 8):
-
Approximately 2-4 hours after the final dose, collect blood via cardiac puncture under terminal anesthesia.
-
Causality: The timing of the terminal bleed is critical for correlating drug exposure (PK) with biomarker changes (PD).
-
Place blood into appropriate tubes (e.g., K2-EDTA for plasma). Process to plasma and store at -80°C for future PK and biomarker analysis.
-
Perform a gross necropsy. Collect key organs (e.g., liver, spleen, kidneys) and weigh them. Preserve tissues in 10% neutral buffered formalin for potential histopathological analysis.
-
Part 4: Data Interpretation and Optimal Dose Selection
The data gathered from the DRF study will guide the selection of doses for future, definitive studies.
Defining the Maximum Tolerated Dose (MTD)
The MTD is the highest dose that does not cause unacceptable adverse effects or mortality.[1][2] It is typically identified by observing:
-
Significant clinical signs of toxicity.
-
Sustained body weight loss (e.g., >15%).
-
Significant changes in key clinical pathology parameters or organ weights.
Establishing the Therapeutic Window
By correlating the toxicity profile with pharmacodynamic data (e.g., inhibition of a downstream biomarker of Kinase X in blood or tissue), a therapeutic window can be established. This is the dose range that is high enough to produce the desired therapeutic effect but low enough to avoid dose-limiting toxicity.
Sample Data Summary
The following table illustrates a hypothetical outcome of the DRF study.
| Dose (mg/kg) | Mean Body Weight Change (%) | Key Clinical Signs | Target Inhibition (%) | Recommendation |
| 0 (Vehicle) | +5.2% | None | 0% | Vehicle Control |
| 5 | +3.8% | None | 45% | Well-tolerated, potential MED |
| 25 | -2.1% | None | 88% | Well-tolerated, likely efficacious |
| 100 | -16.5% | Lethargy, piloerection | 95% | Exceeds MTD |
Based on this hypothetical data, doses of 5 mg/kg and 25 mg/kg would be recommended for further efficacy studies, as they demonstrate target engagement and are well-tolerated. The 100 mg/kg dose would be considered above the MTD.
References
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Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. (2016). Clinical Cancer Research. [Link]
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Dose Range Finding Studies. (n.d.). Charles River Laboratories. [Link]
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Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. [Link]
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Drug-Target Residence Time Affects in Vivo Target Occupancy through Multiple Pathways. (2021). ACS Central Science. [Link]
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in vivo preclinical studies for drug discovery. (2023). ChemHelpASAP on YouTube. [Link]
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Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. (2009). NC3Rs. [Link]
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preclinical in vivo PK studies & allometric scaling. (2023). ChemHelpASAP on YouTube. [Link]
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A simple practice guide for dose conversion between animals and human. (2014). Journal of Basic and Clinical Pharmacy. [Link]
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Techniques used for the discovery of therapeutic compounds: The case of SARS. (2006). Drug Discovery Today. [Link]
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On precision dosing of oral small molecule drugs in oncology. (2020). Clinical and Translational Science. [Link]
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Animal model pharmacokinetics and pharmacodynamics: a critical review. (2002). International Journal of Antimicrobial Agents. [Link]
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Pharmaceutical salts: a formulation trick or a clinical conundrum?. (2013). European Respiratory Review. [Link]
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Using Allometric Scaling to Predict Human PK from Animals. (2025). Patsnap Synapse. [Link]
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What are Pharmacokinetic and Pharmacodynamic Studies?. (2022). ALS TDI. [Link]
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Principles of Salt Formation. (2014). ResearchGate. [Link]
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Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose. (1996). Xenobiotica. [Link]
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Scaling pharmacodynamics from in vitro and preclinical animal studies to humans. (2009). Drug Metabolism and Pharmacokinetics. [Link]
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Formulation development and in vitro and in vivo evaluation of membrane-moderated transdermal systems of ampicillin sodium in ethanol: pH 4.7 buffer solvent system. (2008). AAPS PharmSciTech. [Link]
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Clinical Pharmacology Considerations for Novel Therapeutic Modalities. (2024). FDA CDER Small Business and Industry Assistance on YouTube. [Link]
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Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. (2022). Luminex Corporation on YouTube. [Link]
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Pharmacokinetic Allometric Scaling of Antibodies: Application to the First-In-Human Dose Estimation. (2015). ResearchGate. [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS Discovery. [Link]
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Application Notes & Protocols for a Novel Neuroactive Compound: A Framework for "Cxmp Sodium Salt"
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the effects of a novel neuroactive compound, here referred to as "Cxmp sodium salt," on neuronal cultures. This guide emphasizes scientific integrity, experimental causality, and self-validating protocols to ensure robust and reproducible results.
Introduction: The Scientific Imperative for Rigorous Neuronal Compound Screening
The journey of a novel compound from discovery to a potential therapeutic for neurological disorders is paved with meticulous preclinical evaluation. Neuronal cell cultures serve as a vital in vitro model to dissect the compound's mechanism of action, therapeutic potential, and potential neurotoxicity.[1] This document outlines a systematic approach to treating neurons with a novel water-soluble compound, "Cxmp sodium salt," focusing on the principles that ensure data integrity and translational relevance.
The use of a sodium salt form of a compound often enhances its solubility in aqueous solutions, a critical factor for consistent dosing in cell-based assays.[2][3] However, it is crucial to characterize the compound's behavior in culture media to prevent precipitation or degradation that could confound experimental outcomes.[2][4]
Initial Compound Characterization: The Foundation of a Reliable Study
Before introducing "Cxmp sodium salt" to neuronal cultures, a thorough characterization of its physicochemical properties is paramount. This initial step prevents unforeseen experimental artifacts and ensures the accuracy of your findings.
Solubility and Stability Assessment
The solubility of a compound can be influenced by the components of the cell culture medium.[2] Therefore, it is essential to determine the solubility and stability of "Cxmp sodium salt" directly in the neuronal culture medium to be used.
Protocol: Solubility and Stability Testing
-
Prepare a Concentrated Stock Solution: Dissolve "Cxmp sodium salt" in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a high-concentration stock solution (e.g., 100 mM).
-
Serial Dilutions in Culture Medium: Prepare a series of dilutions of the stock solution in the complete neuronal culture medium that will be used for the experiments.
-
Visual Inspection and Spectrophotometry:
-
Visually inspect the solutions for any signs of precipitation immediately after preparation and after incubation at 37°C for the planned duration of the longest treatment.
-
Measure the absorbance of the solutions at a wavelength where the compound absorbs to quantify its concentration and detect any changes over time.
-
-
Stability Assessment: To assess stability, analyze the compound's integrity at different time points using techniques like High-Performance Liquid Chromatography (HPLC).
| Parameter | Method | Purpose |
| Solubility | Visual Inspection, Spectrophotometry | To determine the maximum soluble concentration in culture medium. |
| Stability | HPLC, Spectrophotometry | To ensure the compound does not degrade under experimental conditions. |
Neuronal Culture Preparation: A Robust Biological System
The choice of neuronal culture model is critical and depends on the specific research question. Primary neurons, while more biologically relevant, can exhibit batch-to-batch variability.[5] Human induced pluripotent stem cell (iPSC)-derived neurons offer a more consistent and human-relevant alternative.[6] This protocol provides a general framework applicable to both.
General Workflow for Neuronal Culture Preparation
Caption: Workflow for preparing neuronal cultures for compound treatment.
Protocol: Primary Neuronal Culture Establishment
This protocol is adapted for cortical neurons but can be modified for other neuronal types.[1]
-
Plate Coating: Coat culture plates with Poly-D-lysine and/or Laminin to promote neuronal attachment and growth.[7][8]
-
Tissue Dissection and Dissociation: Isolate cortical tissue from embryonic day 18 (E18) rat pups and dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., papain or trypsin).[9][10]
-
Cell Plating: Plate the dissociated neurons onto the coated plates at a desired density in a serum-free neuronal plating medium.[9][11]
-
Culture Maintenance: After initial attachment, transition the neurons to a long-term culture medium, such as Neurobasal medium supplemented with B-27.[9][12] Perform partial media changes every 3-4 days.[13][14]
Treatment of Neurons with "Cxmp Sodium Salt"
A well-defined treatment protocol is essential for obtaining reproducible data. This includes determining the appropriate concentration range and exposure duration.
Determining the Optimal Concentration Range
A dose-response study is crucial to identify the effective concentration range of "Cxmp sodium salt." This typically involves a broad range of concentrations to identify the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Protocol: Dose-Response Treatment
-
Prepare Treatment Media: Prepare serial dilutions of "Cxmp sodium salt" in pre-warmed complete neuronal culture medium. Include a vehicle control (the solvent used to dissolve the compound, e.g., water or PBS).
-
Media Change: Carefully remove a portion of the old medium from the neuronal cultures and replace it with the treatment media.[13][14]
-
Incubation: Incubate the treated cultures for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[10]
| Parameter | Recommendation | Rationale |
| Concentration Range | Logarithmic scale (e.g., 1 nM to 100 µM) | To capture a wide range of potential effects. |
| Vehicle Control | Same volume as the highest compound concentration | To control for any effects of the solvent. |
| Incubation Time | Varies based on expected mechanism (e.g., 24-72h) | To allow sufficient time for the compound to exert its effects. |
Assessing Neuronal Health and Viability
It is critical to assess whether "Cxmp sodium salt" exhibits any cytotoxic effects. Several assays can be employed to measure neuronal viability.
Cytotoxicity Assays
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating compromised cell membrane integrity.[15]
MTT/XTT Assay: A colorimetric assay that measures the metabolic activity of viable cells. A decrease in signal indicates reduced cell viability.[16]
Live/Dead Staining: Utilizes fluorescent dyes (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells) to visualize and quantify viable and non-viable neurons.[17]
Protocol: General Cytotoxicity Assay Workflow
Caption: General workflow for assessing neuronal viability after compound treatment.
Functional Neuronal Assays
Beyond viability, it is crucial to assess how "Cxmp sodium salt" modulates neuronal function.
Immunocytochemistry (ICC)
ICC allows for the visualization of specific proteins within neurons, providing insights into changes in neuronal morphology, synapse formation, and the expression of key neuronal markers.[18]
Protocol: Immunocytochemistry for Neuronal Markers
-
Fixation: After treatment, fix the neurons with 4% paraformaldehyde.[19]
-
Permeabilization: Permeabilize the cells with a detergent like Triton X-100 to allow antibodies to access intracellular targets.[20]
-
Blocking: Block non-specific antibody binding with a solution like bovine serum albumin (BSA) or normal goat serum.[20]
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against specific neuronal markers (e.g., β-III tubulin for neuronal structure, Synapsin-1 for synapses).[21]
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies that bind to the primary antibodies.[21]
-
Imaging: Visualize the stained neurons using fluorescence microscopy.
| Neuronal Marker | Function/Localization | Application |
| β-III Tubulin | Cytoskeletal protein in neurons | Assess neuronal morphology and neurite outgrowth. |
| MAP2 | Dendritic marker | Analyze dendritic arborization. |
| Synapsin-1 | Synaptic vesicle protein | Quantify synapse density. |
| c-Fos | Immediate early gene | Marker of neuronal activity. |
Electrophysiology
Electrophysiology directly measures the electrical activity of neurons, providing the most direct assessment of functional changes.[22]
Microelectrode Arrays (MEAs): Allow for the non-invasive, long-term recording of spontaneous and evoked electrical activity from a population of neurons.[16][22]
Patch-Clamp Electrophysiology: A powerful technique to record the electrical activity of individual neurons, including action potentials and synaptic currents.[8][23]
Protocol: MEA Recording
-
Culture Neurons on MEAs: Plate and culture neurons directly on MEA plates.
-
Baseline Recording: Record the baseline spontaneous neuronal activity before adding the compound.[16]
-
Compound Addition: Add "Cxmp sodium salt" to the MEA wells and record the changes in neuronal firing and network bursting.[16]
-
Data Analysis: Analyze the recorded data for changes in mean firing rate, burst frequency, and network synchrony.
Data Interpretation and Reporting
-
Statistical Analysis: Use appropriate statistical tests to determine the significance of the observed effects.
-
Dose-Response Curves: Plot the response of the neurons as a function of the "Cxmp sodium salt" concentration to determine the EC50 or IC50.
-
Clear Visualization: Present the data in a clear and concise manner using graphs, tables, and representative images.
Conclusion: A Pathway to Understanding Neuroactivity
This document provides a comprehensive and scientifically grounded protocol for the initial investigation of a novel neuroactive compound, "Cxmp sodium salt," in neuronal cultures. By following these detailed steps, researchers can generate reliable and reproducible data to elucidate the compound's mechanism of action and its potential as a therapeutic agent for neurological disorders. The emphasis on proper compound characterization, robust cell culture techniques, and a multi-faceted assessment of neuronal health and function ensures the integrity and translational value of the findings.
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- Neural Cell Culture Protocols | Thermo Fisher Scientific - IN.
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- cell viability assay under the different treatments. (A) Control,... - ResearchGate.
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Troubleshooting & Optimization
Technical Support Center: Minimizing Batch-to-Batch Variation in Cxmp Sodium Salt Activity
Status: Operational Topic: Cyclic Nucleotide (Cxmp) Sodium Salt Handling & Standardization Target Audience: Assay Development Scientists, Biochemists, Pharmacology Leads[1]
Preface: Defining "Cxmp" & The Scope of this Guide
Note to User: "Cxmp" is treated in this guide as a variable representing Cyclic Nucleotide Monophosphates (specifically cAMP , cGMP , or cCMP ).[1] These signaling molecules share identical physicochemical challenges when formulated as sodium salts. The protocols below apply universally to this chemical class, addressing the "activity variation" often observed in kinase/phosphatase assays, ELISA, and high-throughput screening.
Root Cause Analysis: Why Does Activity Vary?
Batch-to-batch variation in Cxmp sodium salts rarely stems from the intrinsic biological activity of the molecule itself.[1] Instead, it is almost exclusively a concentration error disguised as an activity difference.[1]
The "Hidden Variable" is Water. Sodium salts of cyclic nucleotides are highly hygroscopic . They absorb atmospheric moisture rapidly.[1] A vial labeled "10 mg" may contain 8 mg of nucleotide and 2 mg of water. If you prepare your stock solution based solely on weight (gravimetric preparation), your actual molar concentration will fluctuate wildly between batches depending on the hydration state of that specific lot.
Table 1: Sources of Batch-to-Batch Variation
| Variable | Mechanism of Error | Impact on Assay |
| Hydration State | The crystal lattice traps variable amounts of water ( | High. A "10 mM" solution may actually be 7.5 mM, leading to apparent "lower activity."[1] |
| Cation Stoichiometry | Vendors supply mono-sodium ( | Medium. alters Molecular Weight (MW) used for calculations.[1] |
| Chemical Purity | Presence of non-cyclic precursors (e.g., GMP) or hydrolysis products.[1] | Medium. Contaminants may act as competitive inhibitors in sensitive assays.[1] |
| Solvation Efficiency | "Clumping" of hygroscopic powders prevents full dissolution.[1] | High. Undissolved micro-aggregates result in lower effective concentration.[1] |
The Solution: Spectrophotometric Normalization Protocol
Do not trust the balance. Trust the physics of light.
To eliminate batch variation, you must abandon gravimetric preparation (weighing powder) as the final determinant of concentration. Instead, use the Molar Extinction Coefficient (
Protocol: The "Trust but Verify" Workflow
Reagents Required:
-
Phosphate Buffered Saline (PBS) or Assay Buffer (pH 7.0 - 7.5)[1]
-
UV-Vis Spectrophotometer (Quartz cuvette or Nanodrop)[1]
Step-by-Step Methodology:
-
Overshoot Weighing: Weigh out approximately 10-20% more powder than required for your target concentration.[1]
-
Reasoning: It is impossible to remove water weight mathematically without measuring it.[1] We will dissolve it all and measure the actual molecules present.
-
-
Dissolve Completely: Add the calculated volume of buffer to the powder. Vortex vigorously.
-
Prepare Dilution for Measurement: Dilute a small aliquot of your stock (e.g., 1:100 or 1:500) into buffer to bring the Absorbance (
) into the linear range (0.2 – 0.8 AU).[1] -
Measure Absorbance: Measure the absorbance at the
(wavelength of maximum absorbance) for your specific nucleotide.[1] -
Calculate Real Concentration: Use the Beer-Lambert Law:
[1]-
: Molar Concentration (M)[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - : Absorbance measured
-
: Molar Extinction Coefficient (see CoA or standard values)[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - : Path length (usually 1 cm)
-
-
Final Adjustment: Dilute your bulk stock solution based on the measured
to reach your exact target working concentration (e.g., 10 mM).
Visualizing the Workflow
Figure 1: The Spectrophotometric Normalization Workflow. By measuring the actual molecules in solution rather than the weight of the powder, batch-to-batch hydration differences are nullified.
Storage & Stability: Preventing Silent Degradation
Even if prepared correctly, Cxmp activity can drift due to hydrolysis.[1] The cyclic phosphate bond is high-energy and susceptible to hydrolysis, converting the active cyclic form into the inactive linear 5'-monophosphate.
Stability Signaling Pathway (Degradation) [1]
Figure 2: The degradation pathway.[1] Exposure to moisture, acidic pH, or biological contaminants (PDEs) breaks the cyclic ring, rendering the molecule inactive in signaling assays.
Best Practices for Storage
-
Lyophilized Powder: Store at -20°C with a desiccant. Warm the vial to room temperature before opening to prevent condensation from forming on the cold powder (which accelerates hydrolysis).
-
Stock Solutions:
-
pH: Maintain pH 7.0 – 7.5. Avoid acidic conditions (< pH 6.[1]0) as they catalyze ring opening.[1]
-
Aliquoting: Single-use aliquots at -80°C are mandatory. Freeze-thaw cycles cause micro-precipitation of the sodium salt, changing the concentration of the liquid phase.
-
Solvent: Nuclease-free water or TE Buffer (Tris-EDTA).[1] EDTA helps by chelating divalent cations (
) that metallo-phosphodiesterases require to degrade the compound.[1]
-
Troubleshooting & FAQs
Q1: My calculated concentration via UV is 30% lower than what I weighed. Did the vendor cheat me?
-
Answer: Likely not.[1] Sodium salts of nucleotides can hold significant water weight (up to 3-4 water molecules per nucleotide molecule).[1] If you weighed 10mg, you might have 7mg of nucleotide and 3mg of water. This is exactly why the UV normalization protocol (Section 2) is required.
Q2: The solution is cloudy after adding water.
-
Answer: This indicates the "salting out" effect or incomplete solvation.
Q3: Can I use the same extinction coefficient for cAMP and cGMP?
-
Answer: No. They differ significantly.[1]
Q4: I see high activity in the morning but low activity in the afternoon using the same thawed aliquot.
-
Answer: This suggests contamination with Phosphodiesterases (PDEs).[1] PDEs are ubiquitous in lab environments (skin, dust).[1]
-
Fix: Use autoclaved tubes and filter tips.[1] Add a PDE inhibitor (e.g., IBMX) to your assay buffer if the biological system allows it, to protect the Cxmp substrate.
-
References
-
Beavo, J. A., & Brunton, L. L. (2002).[1] Cyclic nucleotide research — still expanding after half a century.[1] Nature Reviews Molecular Cell Biology, 3, 710–718.[1] Link
-
Thermo Fisher Scientific. (n.d.).[1] Extinction Coefficients: A guide to understanding extinction coefficients. Thermo Fisher Technical Resources. Link
-
Sigma-Aldrich. (n.d.).[1][2] Product Information: Adenosine 3′,5′-cyclic monophosphate sodium salt (cAMP).[1] Merck/Sigma Technical Data Sheet. Link
-
Integrated DNA Technologies (IDT). (2023).[1] Oligo quantification—getting it right: The importance of molar extinction coefficients. IDT Knowledge Base.[1] Link
Sources
Extending shelf life of reconstituted Cxmp sodium salt
Technical Support Center: Extending Shelf Life of Reconstituted cXMP Sodium Salt
Product: cXMP Sodium Salt (Xanthosine-3',5'-cyclic monophosphate, Na+) CAS: 31319-70-7 Application: Cyclic nucleotide signaling research, PDE substrate specificity studies.
As a Senior Application Scientist, I often see researchers treat cXMP (Xanthosine-3',5'-cyclic monophosphate) exactly like stable inorganic salts. This is a critical error. While the sodium salt form improves solubility, the core molecule contains a 3',5'-cyclic phosphodiester bond that is thermodynamically primed for hydrolysis.
Once reconstituted, three forces immediately begin degrading your reagent:
-
Acidic Hydrolysis: Pure water often has a pH of ~5.5 due to dissolved CO₂. At this pH, the cyclic phosphate ring is susceptible to non-enzymatic hydrolysis, opening the ring to form biologically inactive XMP (Xanthosine Monophosphate).
-
Contaminant Phosphodiesterases (PDEs): Even trace amounts of bacterial or skin-based PDEs introduced during handling will rapidly convert cXMP to XMP.
-
Thermal Kinetic Energy: In liquid state, molecular motion accelerates the cleavage of the high-energy cyclic bond.
The Degradation Pathway (Mechanism)
The following diagram illustrates the structural failure point you must prevent:
The "Golden Standard" Reconstitution Protocol
To maximize shelf life, do not simply add water. Follow this protocol to create a self-validating storage system.
Materials Required:
-
Solvent: Sterile TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.5–8.0) OR Nuclease-Free Water (see Step 2 decision).
-
Vessels: Amber microcentrifuge tubes (light protection).
-
Filtration: 0.22 µm syringe filter (optional but recommended for >1 month storage).
Step-by-Step Methodology:
-
Equilibration: Allow the lyophilized cXMP vial to reach room temperature before opening. This prevents atmospheric moisture condensation on the hygroscopic powder.
-
Solvent Selection (Critical Decision):
-
Short-term use (< 24 hours): Use Nuclease-Free Water .
-
Long-term storage (> 24 hours): Use TE Buffer (pH 7.5) or 10 mM HEPES (pH 7.4) .
-
Why? Water can become acidic (pH 5.5). Buffering to pH 7.5 stabilizes the cyclic ring structure. EDTA inhibits metallo-phosphodiesterases that may contaminate the solution.
-
-
Dissolution: Add solvent to achieve a stock concentration of 10 mM to 50 mM . Do not vortex vigorously; swirl gently or pipette up and down. High shear stress is unnecessary.
-
Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 20 µL or 50 µL).
-
Rule: Never freeze the bulk stock.
-
-
Flash Freezing: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath before placing in -20°C or -80°C storage.
Troubleshooting & FAQs
Q1: My reconstituted cXMP has a slight precipitate. Is it ruined? A: Not necessarily, but it indicates a solubility limit issue.
-
Cause: cXMP sodium salt is generally soluble, but high concentrations (>50 mM) or cold buffers can cause precipitation.
-
Fix: Warm the tube to 37°C for 5 minutes and gently vortex. If precipitate remains, verify you are not using the free acid form (which requires NaOH to dissolve). If it is the sodium salt, dilute the stock further.
Q2: Can I store the reconstituted solution at 4°C? A: Only for 24–48 hours.
-
Reasoning: While chemical hydrolysis is slow at 4°C, bacterial growth (which introduces PDEs) is a major risk in non-sterile conditions. If you must store at 4°C, ensure the solvent contained 0.02% sodium azide (only if compatible with downstream assays).
Q3: How many freeze-thaw cycles can cXMP withstand? A: Maximum of One (1).
-
Data: Repeated phase changes cause ice crystal formation that can physically shear molecules and alter local pH within the ice lattice (eutectic crystallization effects), accelerating degradation.
-
Protocol: Discard any aliquot after its first thaw.
Q4: I used unbuffered water for my stock. How long will it last? A: At -20°C, it is stable for 3–6 months. At 4°C, less than 1 week.
-
Correction: If you plan to keep it longer than 6 months, add a concentrated buffer aliquot (e.g., 1/10th volume of 100 mM Tris pH 8.0) to the thawed stock before using it, to neutralize any accumulated acidity.
Storage Decision Tree
Use this logic flow to determine the optimal storage condition for your specific experimental timeline.
Comparative Stability Data
The following table summarizes stability expectations for cXMP Sodium Salt based on solvent and temperature.
| Solvent System | Storage Temp | Estimated Stability | Risk Factor |
| Water (Unbuffered) | 25°C (RT) | < 24 Hours | Acidic hydrolysis; Bacterial growth |
| Water (Unbuffered) | 4°C | 2–5 Days | Slow hydrolysis |
| Water (Unbuffered) | -20°C | 3–6 Months | pH shifts during freezing |
| TE Buffer (pH 7.5) | 4°C | 1–2 Weeks | EDTA protects against metallo-PDEs |
| TE Buffer (pH 7.5) | -20°C | 6–12 Months | Recommended Standard |
| TE Buffer (pH 7.5) | -80°C | > 1 Year | Optimal for banking |
References
-
Biolog Life Science Institute. cXMP (Cat. No. X 001) Technical Information. Retrieved from [Link]
-
Seifert, R., et al. (2013). cCMP, cUMP, cTMP, cIMP and cXMP as possible second messengers: development of a hypothesis based on studies with soluble guanylyl cyclase α1β1.[1] Biological Chemistry.[1][2][3] Retrieved from [Link]
Sources
Technical Support Center: Optimizing IC50 Accuracy for Cxmp Sodium Salt
Status: Active Analyst: Senior Application Scientist Subject: Troubleshooting Inconsistent IC50 Values & Potency Shifts
Introduction
Inconsistent IC50 values are rarely due to biological randomness; they are almost always artifacts of physical chemistry. When working with sodium salt compounds like Cxmp sodium salt , you are introducing specific variables—hygroscopicity, ionic dissociation, and pH sensitivity—that do not exist with neutral free acids.
This guide moves beyond basic pipetting advice to address the physicochemical root causes of variability. It is designed to help you isolate whether your inconsistency stems from the stock solution , the dilution mechanics , or the assay environment .
Part 1: Stock Solution & Solubility (The Foundation)
Q: My IC50 values are consistently shifting to the right (lower potency) between batches. Is the compound degrading?
A: It is more likely a weighing error due to hygroscopicity, not degradation.
Sodium salts are notoriously hygroscopic . They greedily absorb atmospheric water. If you weigh 10 mg of Cxmp sodium salt that has been exposed to air, you might actually be weighing 8 mg of compound and 2 mg of water.
-
The Result: Your calculated stock concentration is higher than the actual concentration.
-
The Shift: You believe you are screening at 10 µM, but you are actually screening at 8 µM. This shifts your IC50 curve to the right, making the compound appear less potent.
Corrective Protocol: The "Dry Weight" Correction
-
Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation.
-
Desiccate: Store Cxmp sodium salt in a desiccator with active silica or
. -
NMR Validation: If high precision is required, use quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) to determine the effective weight of the solute, not just the gross weight.
Q: The stock solution looks clear in DMSO, but I see variability when I dilute it. Why?
A: You may be encountering "Salt Disproportionation."
Sodium salts are often chosen to improve aqueous solubility, but they can be less soluble in organic solvents like 100% DMSO than their free-acid counterparts.
-
The Trap: A sodium salt may form a supersaturated solution in DMSO that looks clear but contains micro-precipitates.
-
The Crash: When you transfer this DMSO stock into an aqueous assay buffer, the sudden change in polarity can cause immediate, invisible precipitation of the free acid form.
Table 1: Solubility Troubleshooting Matrix
| Observation | Probable Cause | Diagnostic Step |
| Cloudy Stock (DMSO) | Salt insolubility in organic solvent | Add small % of water (e.g., 5-10%) to DMSO stock (if compound stability permits) to aid ionization. |
| Cloudy Assay Well | "Crash out" upon dilution | Check the final DMSO concentration. Ensure it is < 5% (or assay tolerance limit). |
| Steep Hill Slope (> 2.0) | Precipitation / Aggregation | Spin down the assay plate (1000 x g) before reading. If signal drops, it was precipitate. |
Part 2: Serial Dilution & Liquid Handling (The Process)
Q: My dose-response curves are not sigmoidal; they look steep or have a "cliff" drop-off. What is happening?
A: This is the hallmark of solubility-limited inhibition.
If Cxmp sodium salt precipitates at high concentrations (e.g., > 10 µM), it is no longer available to inhibit the target. However, precipitated compounds can sometimes scatter light or nonspecifically sequester the enzyme, leading to false "inhibition" or noise.
-
Hill Slope Diagnosis: A standard competitive inhibitor should have a Hill Slope (coefficient) near -1.0 (or 1.0 depending on sign convention). If your slope is > 2.0 , you are likely measuring a physical phase change (precipitation), not a biological binding event.
Q: How do I prevent "Carryover" errors in my IC50 curve?
A: Switch from simple serial dilution to "Interleaved" or "Direct" dilution.
In a standard serial dilution (transferring 10 µL from Well A to Well B), sticky compounds like nucleotide salts can adhere to pipette tips. This carries extra compound into lower concentration wells, artificially inflating the inhibition at the bottom of the curve (raising the floor).
Protocol: The "Tip-Change" Mandate
-
Standard: Change tips between every single dilution step.
-
Better: Use Direct Dilution (D300/Echo) . Dispense specific volumes of stock directly into assay wells to avoid serial errors entirely.
Part 3: Assay Environment & pH (The Context)
Q: Can the "Sodium" part of Cxmp Sodium Salt affect my enzyme?
A: Yes, if your buffer capacity is weak.
Sodium salts are the conjugate bases of weak acids. Dissolving them creates a basic solution.
-
Scenario: If you add a high concentration (e.g., 1 mM) of Cxmp sodium salt to a low-molarity buffer (e.g., 10 mM HEPES), the pH may shift significantly (e.g., from 7.4 to 7.8).
-
Impact: Many enzymes (especially kinases and PDEs) have bell-shaped pH activity profiles. A pH shift of 0.4 units can alter enzyme velocity (
), changing the apparent IC50.
Validation Step: Check the pH of your highest concentration assay well. If it differs from the buffer control by > 0.1 pH units, increase the molarity of your assay buffer (e.g., to 50 mM or 100 mM HEPES).
Visualizing the Troubleshooting Logic
The following diagram outlines the decision process when encountering aberrant IC50 data.
Figure 1: Diagnostic logic flow for interpreting Hill Slope deviations and potency shifts in IC50 assays.
Experimental Protocol: Solubility Validation
Before running your next IC50, validate the solubility of Cxmp sodium salt in your specific assay buffer.
-
Prepare Stock: Dissolve Cxmp sodium salt in 100% DMSO to 100x the highest desired test concentration.
-
Dilute: Pipette the stock into a clear-bottom plate containing your exact assay buffer (including BSA/detergents if used).
-
Incubate: Let stand for the duration of your standard assay (e.g., 60 mins).
-
Measure: Read Absorbance at 600 nm (turbidity).
-
Interpret: Any signal > 3x background (buffer only) indicates precipitation. Do not calculate IC50 values above this concentration.
References
-
NIH Assay Guidance Manual. Mechanism of Action Assays for Enzymes. (2012).[1][2] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3]
-
NIH Assay Guidance Manual. Assay Operations for SAR Support. (2012).[1][2]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Contextual grounding on salt selection and solubility).
-
GraphPad Curve Fitting Guide.
Sources
Validation & Comparative
Comparative Guide: HPLC Purity Analysis of cXMP Sodium Salt
Topic: HPLC Method for Determining Purity of cXMP Sodium Salt Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xanthosine 3',5'-cyclic monophosphate (cXMP) is an emerging non-canonical cyclic nucleotide acting as a potential second messenger in mammalian cells.[1] As a sodium salt, cXMP is highly polar and ionic, presenting significant retention challenges for standard Reverse-Phase (RP) chromatography.[1]
This guide objectively compares three dominant chromatographic strategies—Ion-Pair Reverse Phase (IP-RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Anion Exchange (AEX) —to determine the optimal method for purity assessment.[1] Based on experimental robustness and resolution of hydrolysis impurities (e.g., XMP, Xanthosine), IP-RP HPLC is recommended as the gold standard for UV-based purity assays.[1]
Part 1: Method Landscape & Selection Logic[1]
For a polar cyclic nucleotide salt like cXMP, the primary analytical challenge is achieving sufficient retention and resolving the cyclic phosphate (cXMP) from its non-cyclic hydrolysis product (XMP) and nucleoside base (Xanthosine).
Comparative Analysis of Methodologies
| Feature | Method A: IP-RP HPLC (Recommended) | Method B: HILIC | Method C: Anion Exchange (AEX) |
| Mechanism | Hydrophobic interaction via ion-pairing reagent (e.g., TEAA, TBA).[1] | Partitioning into water-enriched layer on polar stationary phase.[1] | Electrostatic interaction with positively charged resin.[1] |
| Retention of cXMP | Excellent . Tunable by pairing reagent concentration.[1] | Good . Retains polar salts well without ion-pairing.[1] | High . Strong retention of phosphate groups.[1] |
| Resolution (cXMP vs XMP) | High . Differentiates mono- vs. cyclic-phosphate effectively.[1] | Moderate . Sensitive to water content and buffer pH.[1] | High . Separates based on charge density (cyclic < linear).[1] |
| MS Compatibility | Low .[1] Non-volatile salts (TBA) suppress ionization (requires volatile IP agents).[1] | High . Uses volatile buffers (Ammonium Acetate).[1] | Low . High salt gradients (NaCl/KCl) incompatible with MS.[1] |
| Robustness | High .[1][2][3] Reproducible retention times; resistant to sample matrix effects.[1] | Medium . Long equilibration times; sensitive to diluent mismatch.[1] | High . Very stable but requires long run times.[1] |
| Best Use Case | Routine QC & Purity (UV Detection). | LC-MS Identification & Trace Analysis. | Preparative Purification. |
Decision Logic (DOT Diagram)
Figure 1: Decision tree for selecting the optimal HPLC mode based on detection limits and analytical goals.
Part 2: The Recommended Protocol (IP-RP HPLC)[1]
Why this method? Ion-Pair Reverse Phase (IP-RP) is selected because cXMP is an anionic species at neutral pH.[1] The addition of Triethylammonium Acetate (TEAA) creates a neutral ion-pair complex with the phosphate group, allowing the molecule to retain on a hydrophobic C18 column. This method offers superior peak shape and resolution compared to HILIC for routine purity assessments.[1]
1. Reagents & Equipment
-
Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).[1]
-
Mobile Phase A: 50 mM Triethylammonium Acetate (TEAA) buffer, pH 6.0.[1]
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).[1]
-
Detector: UV/PDA at 254 nm (λmax for Xanthosine).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
2. Preparation of Solutions
-
TEAA Buffer (50 mM): Dissolve commercially available TEAA concentrate or adjust 7.0 mL Triethylamine in 900 mL water with Acetic Acid to pH 6.0, then dilute to 1 L. Filter through 0.45 µm membrane.[1]
-
Standard Stock: Dissolve 10 mg cXMP Sodium Salt in 10 mL Mobile Phase A (1.0 mg/mL).
-
System Suitability Solution (SST): Mix cXMP (1.0 mg/mL) with XMP (0.1 mg/mL) and Xanthosine (0.1 mg/mL) to verify resolution.
3. Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 98 | 2 | Equilibrium |
| 15.0 | 85 | 15 | Linear Gradient |
| 20.0 | 40 | 60 | Wash Impurities |
| 22.0 | 98 | 2 | Re-equilibration |
| 30.0 | 98 | 2 | Stop |
Part 3: Experimental Data & Validation
The following data represents typical performance metrics when analyzing cXMP sodium salt degradation products.
Representative Chromatographic Data
Note: Retention times (
| Peak Identity | Relative Retention Time (RRT) | Resolution ( | Tailing Factor ( |
| Xanthosine (Nucleoside) | 0.45 | N/A | 1.1 |
| XMP (Linear Monophosphate) | 0.82 | > 4.0 | 1.2 |
| cXMP (Cyclic Analyte) | 1.00 (~12.5 min) | > 2.5 | 1.05 |
| Xanthine (Base) | 0.30 | > 5.0 | 1.1 |
Interpretation: The critical pair is often XMP and cXMP.[] The cyclic phosphate (cXMP) is more hydrophobic than the linear phosphate (XMP) due to the internal phosphodiester bond masking the charge, resulting in later elution in IP-RP modes.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the purity determination of cXMP.
Part 4: Troubleshooting & Self-Validation
To ensure the method is "self-validating," every run must include an SST (System Suitability Test) injection.[1]
-
Peak Broadening:
-
Retention Time Drift:
-
Cause: Volatility of Triethylamine (TEA) or temperature fluctuation.[1]
-
Fix: Use fresh buffer daily and thermostat the column compartment at 25°C ± 0.5°C.
-
-
Ghost Peaks:
References
-
Beste, K. Y., & Seifert, R. (2013).[1][5] cCMP, cUMP, cTMP, cIMP and cXMP as possible second messengers: development of a hypothesis based on studies with soluble guanylyl cyclase α(1)β(1). Biological Chemistry.
-
Biolog Life Science Institute. Xanthosine- 3', 5'- cyclic monophosphate (cXMP), sodium salt Product Data.
-
Seifert, R. (2015).[1][2][6] cGMP and cCMP: The "Other" Cyclic Nucleotides. Pharmacology & Therapeutics.[1][2]
Sources
- 1. cCMP sodium salt | C9H11N3NaO7P | CID 44755046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. moleculardepot.com [moleculardepot.com]
- 5. cCMP, cUMP, cTMP, cIMP and cXMP as possible second messengers: development of a hypothesis based on studies with soluble guanylyl cyclase α(1)β(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 106.3.2.32 TM-32, Determination of Purity of Sodium Chloride - Engineering Policy Guide [epg.modot.org]
A Senior Application Scientist's Guide to the Identification of Diclofenac Sodium: An LC-MS Comparison
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the robust identification and quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, comparative analysis of methodologies for the identification of Diclofenac sodium, a widely prescribed non-steroidal anti-inflammatory drug (NSAID).[1][2][3] While various analytical techniques exist, we will focus on the gold standard—Liquid Chromatography-Mass Spectrometry (LC-MS)—and contrast its performance with viable alternatives. Our objective is to not only present protocols but to elucidate the scientific rationale behind the methodological choices, ensuring a trustworthy and authoritative resource for your laboratory.
The Analytical Candidate: Diclofenac Sodium
Diclofenac sodium is the sodium salt of a benzeneacetic acid derivative.[2] Its efficacy as a non-selective inhibitor of cyclooxygenase (COX) enzymes makes it a staple for treating pain and inflammation.[2][4]
Key Physicochemical Properties:
-
Molecular Formula: C₁₄H₁₀Cl₂NNaO₂[2]
-
Molecular Weight: 318.13 g/mol
-
pKa: ~4.0[4]
-
Solubility: Soluble in water (up to 50 mg/mL) and methanol.[4]
The acidic nature of the molecule (due to the carboxylic acid group) is a critical factor in analytical method development, particularly for ionization in mass spectrometry and for chromatographic separation.
Part 1: The Gold Standard - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the definitive identification and sensitive quantification of Diclofenac, LC-MS/MS is the undisputed method of choice. Its power lies in the coupling of the superior separation capabilities of high-performance liquid chromatography (HPLC) with the unparalleled specificity and sensitivity of tandem mass spectrometry (MS/MS).[5][6]
The Causality Behind the Choice:
-
Specificity: Tandem MS, particularly in Multiple Reaction Monitoring (MRM) mode, monitors a specific precursor ion to product ion transition. For Diclofenac, this is typically the transition from its molecular ion [M-H]⁻ at m/z 294 to a characteristic fragment ion at m/z 250.[7][8] This process virtually eliminates ambiguity from co-eluting matrix components, a common challenge in complex samples like plasma.[6]
-
Sensitivity: LC-MS/MS methods can achieve Limits of Quantification (LOQ) in the low ng/mL to even sub-ng/mL range, which is essential for pharmacokinetic and bioequivalence studies where plasma concentrations are low.[6][9] For instance, methods have been validated with LOQs as low as 1 ng/mL.[6]
-
Speed: Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems, when paired with MS, allow for very short run times, often under 2 minutes, facilitating high-throughput analysis.[9][10]
Validated LC-MS/MS Protocol for Diclofenac in Human Plasma
This protocol is a synthesis of established methods and represents a robust, self-validating system.[7][8][9] All analytical method validation should be performed in accordance with regulatory guidelines such as ICH Q2(R1).[11][12][13]
1. Sample Preparation (Protein Precipitation):
-
Rationale: This is the simplest and fastest method to remove the bulk of proteins from plasma samples, which would otherwise foul the analytical column and ion source.[7][14][15]
-
Procedure:
-
To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of acetonitrile.[7] An internal standard (e.g., a deuterated Diclofenac or a structurally similar compound like Flufenamic acid) should be included in the acetonitrile to correct for extraction variability.[15]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.[14]
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant to a clean vial for injection.
-
2. Liquid Chromatography:
-
Rationale: A reversed-phase C18 column is the standard choice for separating moderately nonpolar molecules like Diclofenac from endogenous interferences.[7][16] The mobile phase is buffered to control the ionization state of Diclofenac, ensuring consistent retention.
-
Parameters:
-
Column: C18 Column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[7]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, increase to 95% B over 1.5 min, hold for 0.5 min, return to 30% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[7]
-
3. Mass Spectrometry (Triple Quadrupole):
-
Rationale: Electrospray Ionization (ESI) is the preferred ionization technique for polar to moderately polar molecules like Diclofenac. Given its acidic proton, it ionizes most efficiently in negative mode. However, positive mode is also widely and successfully used.[8][15]
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key Settings: Optimize capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
LC-MS/MS Analytical Workflow
Sources
- 1. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diclofenac sodium | C14H10Cl2NNaO2 | CID 5018304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diclofenac - Wikipedia [en.wikipedia.org]
- 4. Diclofenac sodium | 15307-79-6 [chemicalbook.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. ijpsonline.com [ijpsonline.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ltrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput ultra-performance LC-MS-MS method for analysis of diclofenac sodium in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
Technical Guide: NMR Spectral Analysis of cXMP Sodium Salt
This guide addresses the spectral analysis of cXMP sodium salt (Xanthosine 3',5'-cyclic monophosphate sodium salt).
Note: The abbreviation "Cxmp" in the context of sodium salts and NMR references is technically identified as cXMP (Xanthosine 3',5'-cyclic monophosphate). This guide proceeds with this specific identification, distinguishing it from common analogs like cAMP and cGMP.
Content Type: Comparative Analysis & Experimental Protocol Subject: Xanthosine 3',5'-cyclic monophosphate (cXMP) Sodium Salt CAS: 31319-70-7[1]
Executive Summary
In the landscape of cyclic nucleotide signaling, cXMP (Xanthosine 3',5'-cyclic monophosphate) serves as a critical, albeit less ubiquitous, probe compared to cAMP and cGMP.[1] It is frequently used to map the substrate specificity of phosphodiesterases (PDEs) and soluble guanylyl cyclases.
For researchers synthesizing or characterizing cXMP sodium salt, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for validating the integrity of the purine ring (specifically the xanthine base) and the 3',5'-cyclic phosphate linkage. This guide outlines the diagnostic spectral features that distinguish cXMP from its structural analogs (cGMP, cAMP) and its hydrolysis product (5'-XMP).
Structural Basis for Spectral Assignment
To interpret the NMR data accurately, one must understand the unique electronic environment of the xanthine base compared to adenine (cAMP) and guanine (cGMP).
-
The Purine Core: Unlike Adenine (which has protons at H2 and H8) and Guanine (which has an exocyclic amine at C2), Xanthine possesses carbonyl oxygens at both C2 and C6.
-
The Consequence:
-
1H NMR: cXMP displays only one aromatic proton signal (H8). The absence of an H2 proton distinguishes it from cAMP.
-
13C NMR: The presence of two carbonyl carbons (C2, C6) provides a distinct low-field signature compared to cGMP (which lacks the C2 carbonyl).
-
Comparative Structural Features Table
| Feature | cAMP (Adenosine) | cGMP (Guanosine) | cXMP (Xanthosine) |
| Aromatic Protons (1H) | Two (H2, H8) | One (H8) | One (H8) |
| C2 Substituent | Proton (-H) | Amine (-NH2) | Carbonyl (=O) |
| C6 Substituent | Amine (-NH2) | Carbonyl (=O) | Carbonyl (=O) |
| Ring System | 6-aminopurine | 2-amino-6-oxopurine | 2,6-dioxopurine |
Experimental Protocol: Self-Validating NMR Workflow
Reliable NMR data for nucleotides requires strict control of pH and concentration due to the stacking tendency of purine bases.
Step-by-Step Methodology
1. Solvent Selection & Preparation
-
Solvent: Deuterium Oxide (
, 99.9% D). -
Internal Standard: TMSP (Trimethylsilylpropanoic acid) or DSS. Avoid TMS (insoluble in water).
-
pH Adjustment: Adjust pD to ~7.0–7.4 using NaOD/DCl.
-
Why: The chemical shift of H8 is highly pH-dependent due to the protonation state of N7/N9. Consistent pH is required for library comparison.
-
2. Sample Preparation
-
Dissolve 5–10 mg of cXMP sodium salt in 600 µL of solvent.
-
Critical Step: Vortex until fully dissolved. Sodium salts of cyclic nucleotides are generally soluble, but micro-aggregates can broaden lines.
3. Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zg30 (30° pulse) or noesypr1d (if water suppression is needed).
-
Relaxation Delay (D1): Set to
seconds.-
Reasoning: The H8 proton and phosphorus-coupled ribose protons have longer T1 relaxation times.[1] Short D1 results in integration errors, making quantitative purity analysis impossible.
-
-
Scans (NS): 16–64 scans are sufficient for 1H; 1000+ for 13C.
Workflow Visualization
The following diagram illustrates the decision logic for confirming cXMP identity against common contaminants.
Caption: Logical workflow for validating cXMP structure via NMR, distinguishing it from cAMP and hydrolysis products.
Spectral Reference Data
The following data summarizes the expected chemical shifts. Note that exact values vary slightly (
A. Proton ( ) NMR in [3]
-
H8 (Purine):
7.90 – 8.10 ppm (Singlet).-
Diagnostic: This is the sole aromatic peak. If a peak appears at ~8.5 ppm (H2), the sample is contaminated with cAMP.
-
-
H1' (Ribose):
5.80 – 6.00 ppm (Singlet or broadened doublet).-
Note: The cyclic phosphate constrains the ribose ring puckering (typically C3'-endo), often reducing the
coupling constant, making H1' appear as a singlet or narrow doublet compared to the linear monophosphate.
-
-
H2', H3', H4', H5', H5'':
4.00 – 5.20 ppm.[1]-
Cyclic Signature: The H3' proton in cyclic nucleotides is significantly deshielded (shifted downfield to ~4.8–5.0 ppm) compared to non-cyclic nucleotides due to the phosphate ring strain.
-
B. Carbon ( ) NMR (Decoupled)
This is the definitive method to distinguish cXMP from cGMP.
| Carbon Position | cXMP Shift (ppm) | cGMP Shift (ppm) | Explanation |
| C2 | ~151.0 - 152.0 | ~154.0 (Broad/Weak) | cXMP has a Carbonyl at C2; cGMP has an Amine-substituted Carbon.[1] |
| C6 | ~158.0 - 160.0 | ~159.0 | Both have Carbonyls at C6 (similar shift). |
| C8 | ~137.0 - 139.0 | ~137.0 | Similar environment (N-CH=N). |
C. Phosphorus ( ) NMR[4]
-
Shift:
-1.0 to +1.0 ppm (referenced to 85% ). -
Diagnostic: Linear monophosphates (5'-XMP) typically appear upfield (around 0 to +4 ppm depending on pH), whereas the cyclic phosphate forms a strained ring, often shifting the signal slightly. The most obvious sign of hydrolysis (ring opening) is the appearance of a second phosphorus peak.
Troubleshooting & Stability
Issue: Appearance of extra peaks in the aromatic region.
-
Cause: Hydrolysis of the cyclic phosphate bond leads to 5'-XMP or 3'-XMP.[1]
-
Detection: Check the H1' region. Hydrolysis relaxes the ribose ring, altering the H1' chemical shift and coupling constants.
Issue: Broadening of signals.
-
Cause: Paramagnetic impurities (from sodium salt production) or aggregation.
-
Solution: Add a trace of EDTA to chelate metals or lower the concentration.
References
-
BOC Sciences. cXMP Sodium Salt Product Specifications & Structure. Retrieved from
-
Sigma-Aldrich. Xanthosine 3′,5′-cyclic monophosphate (cXMP) Analytical Standards.[1][2] Retrieved from [2]
-
BIOLOG Life Science Institute. Technical Information: cXMP (Cat. No. X 001). Retrieved from
-
Beste, K. Y., et al. (2012). Analysis of Substrate Specificity of Cyclic Nucleotide Phosphodiesterases. PLOS ONE. Retrieved from
-
Grant, C. V., et al. (2006). Solid-state NMR investigation of sodium nucleotide complexes.[3][4] Magnetic Resonance in Chemistry.[3][5] Retrieved from
Sources
- 1. pure.rug.nl [pure.rug.nl]
- 2. Xanthosine 3 ,5 -cyclic monophosphate = 98 HPLC, solid 31319-70-7 [sigmaaldrich.com]
- 3. Solid-state NMR investigation of sodium nucleotide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. weizmann.ac.il [weizmann.ac.il]
- 5. Solid-state NMR studies of nucleic acid components - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14404J [pubs.rsc.org]
A Researcher's Guide to Benchmarking cAMP Sodium Salt Concentrations for Optimal Signal Transduction Studies
As a Senior Application Scientist, this guide provides an in-depth technical comparison of cyclic AMP (cAMP) sodium salt concentrations for researchers, scientists, and drug development professionals.
Note on Nomenclature: The term "Cxmp sodium salt" does not correspond to a recognized chemical entity in peer-reviewed literature. This guide will use the well-characterized and widely used second messenger, cyclic Adenosine Monophosphate (cAMP) sodium salt , as a representative molecule to illustrate the principles and benchmarks for concentration optimization in experimental systems. The methodologies and logical frameworks presented here are broadly applicable to other cyclic nucleotides and their salt forms.
The selection of an appropriate concentration for a signaling molecule like cyclic AMP (cAMP) is a critical determinant of experimental success. As a key second messenger, cAMP mediates a vast array of cellular processes, and its intracellular concentration is tightly regulated.[1][2][3] Exogenously applied cAMP sodium salt is a powerful tool to probe these pathways, but its efficacy is highly dependent on using a concentration that is both physiologically relevant and empirically validated for the specific experimental model.
This guide provides a comparative framework for determining optimal cAMP sodium salt concentrations across common research applications. We will delve into the causality behind experimental choices, present benchmarked data from peer-reviewed studies, and offer self-validating protocols to ensure the scientific integrity of your findings.
The Rationale for cAMP Sodium Salt and the Imperative of Concentration Optimization
The use of a sodium salt form for molecules like cAMP is a deliberate choice in drug development and research to enhance aqueous solubility and stability compared to the free acid form.[4][5][6][7] This ensures more reliable and reproducible stock solution preparation and delivery in aqueous experimental buffers.
However, the effective concentration at the target site is influenced by several factors:
-
Cell Permeability: The cell membrane is generally impermeable to charged molecules like cAMP. Therefore, concentrations used in cell-based assays are typically much higher than physiological intracellular levels to achieve a sufficient effect, or membrane-permeable analogs (e.g., Dibutyryl-cAMP, 8-Br-cAMP) are used.
-
Phosphodiesterase (PDE) Activity: Intracellular enzymes known as PDEs rapidly degrade cAMP.[2][8] Experiments are often conducted in the presence of a PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent this degradation and stabilize the cAMP signal.[9]
-
Assay System: The optimal concentration varies dramatically between a direct in vitro biochemical assay (e.g., activating Protein Kinase A) and a whole-cell physiological response.
Comparative Benchmarks: cAMP Concentration in Key Research Applications
The effective concentration of cAMP is context-dependent. The following table summarizes typical concentration ranges reported in the literature for various applications.
| Application | Compound | Typical Concentration Range | Key Performance Indicators | Notes |
| In Vitro PKA Activation | cAMP Sodium Salt | 10 nM - 10 µM | EC50 of kinase activity | Assesses direct binding and activation of the primary cAMP effector.[2] |
| Cell-Based Reporter Assays | Forskolin (Adenylyl cyclase activator) | 1 µM - 100 µM | EC50 of reporter signal | Indirectly measures cAMP production. Often used to screen for GPCR agonists/antagonists.[9] |
| Cell-Based Reporter Assays | 8-Bromo-cAMP | 100 µM - 1 mM | EC50 of reporter signal | A membrane-permeable and PDE-resistant cAMP analog. |
| Electrophysiology (CNGCs) | cAMP Sodium Salt | 1 µM - 100 µM | EC50 of channel opening | Applied to the intracellular face of an excised membrane patch.[10] |
| Macrophage Chemotaxis | Excess NaCl | 50 mM - 60 mM | Migration Index | While not cAMP, demonstrates how salt concentration itself can be a signaling stimulus.[11] |
Signaling Pathway & Experimental Workflow Visualization
Understanding the underlying mechanism is crucial for interpreting concentration-response data. The canonical cAMP signaling pathway is a cornerstone of signal transduction.
A robust experimental workflow is essential for generating reliable benchmark data. The following diagram illustrates a typical workflow for determining the EC50 of a compound in a cell-based cAMP reporter assay.
Experimental Protocol: Cell-Based cAMP Determination Using HTRF
This protocol describes a self-validating system for quantifying cAMP accumulation in response to a Gαs-coupled GPCR agonist. The use of both a positive control (Forskolin) and a negative control (vehicle) allows for robust quality control.
Objective: To determine the EC50 of a test compound on cAMP production in HEK293 cells expressing a target GPCR.
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Test compound, Forskolin (positive control)
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX)
-
HTRF cAMP Assay Kit (e.g., from Cisbio)[9]
-
White, low-volume 384-well assay plates
Methodology:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
The day before the assay, harvest cells and seed them into 384-well plates at a density of 5,000 cells/well.
-
Incubate overnight at 37°C, 5% CO2.[9] Causality: This allows cells to adhere and recover, ensuring a healthy and responsive cell monolayer.
-
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of the test compound in stimulation buffer (e.g., PBS with 1 mM IBMX).
-
Prepare a similar dilution series for Forskolin as a positive control (e.g., starting from 100 µM).
-
Include a "vehicle-only" control (stimulation buffer with DMSO at the same final concentration as the compounds). Causality: Serial dilution allows for the generation of a full dose-response curve. IBMX is critical to prevent the rapid degradation of any cAMP produced, thereby increasing the assay window.[9]
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the cell plates.
-
Add 5 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate at room temperature for 30 minutes. Causality: This incubation period is typically sufficient for receptor binding and subsequent adenylyl cyclase activation to reach a steady state.
-
-
Detection:
-
Following the manufacturer's protocol for the HTRF kit, prepare the mix of cAMP-d2 and anti-cAMP-cryptate detection reagents.
-
Add 5 µL of the d2 reagent mix and 5 µL of the cryptate reagent mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light. Causality: This is a competitive immunoassay. The labeled reagents compete with the cell-produced cAMP. The incubation allows this competition to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and normalize the data to the vehicle (0% activation) and maximum Forskolin (100% activation) controls.
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value. Causality: The ratiometric measurement minimizes well-to-well variation. Normalization accounts for inter-assay variability and allows for the comparison of potencies across different experiments.
-
References
- Vertex AI Search. (n.d.). Sodium Chloride Solutions in Cell Biology, Microbiology, and Molecular Biology.
- MDPI. (n.d.). Evaluation of Sodium Chloride Concentrations on Growth and Phytochemical Production of Mesembryanthemum crystallinum L. in a Hydroponic System.
- Dove Medical Press. (2024). Exploring the mechanisms of the traditional herbal formula Sanshen Dan. IJGM.
- PubMed Central. (n.d.). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments.
- PubMed Central. (n.d.). Biophysical Techniques for Detection of cAMP and cGMP in Living Cells.
- Bri-Chem Supply Corp. (n.d.). Product Data Sheet - Sodium Chloride.
- PubMed Central. (2014). The Role of Cyclic Nucleotide Signaling Pathways in Cancer: Targets for Prevention and Treatment.
- Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
- Wikipedia. (n.d.). Atrial natriuretic peptide.
- National Institutes of Health. (n.d.). Studying mechanisms of cAMP and cyclic nucleotide phosphodiesterase signaling in Leydig cell function with phosphoproteomics.
- PubMed. (2014). Compound selection for development - is salt formation the ultimate answer? Experiences with an extended concept of the "100mg approach".
- Spandidos Publications. (n.d.). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review).
- MDPI. (n.d.). Special Issue: “Molecular Mechanisms and Regulation in Chronic Kidney Diseases”.
- Revvity. (n.d.). Guide to optimizing agonists of Gαi/o.
- ResearchGate. (2021). A New Crystalline Ketoprofen Sodium Salt: Solid-State Characterization, Solubility, and Stability.
- National Institutes of Health. (n.d.). Differential impact of high-salt levels in vitro and in vivo on macrophage core functions.
- RSC Publishing. (n.d.). High solubility crystalline hydrates of Na and K furosemide salts.
Sources
- 1. The Role of Cyclic Nucleotide Signaling Pathways in Cancer: Targets for Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Compound selection for development - is salt formation the ultimate answer? Experiences with an extended concept of the "100mg approach" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High solubility crystalline hydrates of Na and K furosemide salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Studying mechanisms of cAMP and cyclic nucleotide phosphodiesterase signaling in Leydig cell function with phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential impact of high-salt levels in vitro and in vivo on macrophage core functions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Safety Guide: Handling cXMP Sodium Salt (Cyclic Xanthine Monophosphate)
Topic: Personal Protective Equipment (PPE) & Operational Safety for Handling cXMP Sodium Salt Content Type: Technical Safety & Logistics Guide
Executive Summary & Substance Profile
Compound Identity: Cyclic Xanthine Monophosphate (cXMP) Sodium Salt CAS Number: 31319-70-7 Primary Application: Biomolecular tool for signal transduction research; partial agonist for cyclic nucleotide-gated (CNG) channels and activator of Protein Kinase G (PKG).
The Safety Paradox: Unlike corrosive acids or acute toxins, cXMP sodium salt often carries a "Not Classified" GHS label. Do not mistake this for harmlessness. As a potent signaling analogue, the primary risk is not chemical burns, but unintended biological perturbation . Inhalation of bioactive dust can theoretically trigger systemic signaling events in the operator. Therefore, containment of particulate matter is the absolute priority.
Risk Assessment & PPE Matrix
The following protection measures are designed to prevent inhalation (primary risk) and dermal absorption (secondary risk) of bioactive dust.
PPE Selection Table
| Protection Category | Recommended Equipment | Technical Rationale |
| Respiratory | N95 Respirator (Minimum) or P100 | Prevents inhalation of airborne particulates during weighing. Ideally, handle inside a Fume Hood or Biosafety Cabinet . |
| Ocular | Chemical Safety Goggles (ANSI Z87.1) | Prevents ocular mucosal absorption. Standard safety glasses are insufficient if dust generation is likely. |
| Dermal (Hand) | Nitrile Gloves (Double-gloving recommended) | Latex is permeable to many small molecules. Nitrile provides superior resistance. Change immediately if contaminated.[1] |
| Dermal (Body) | Lab Coat (Buttoned, long-sleeved) | Prevents accumulation of dust on street clothes, reducing "take-home" exposure risk. |
Operational Protocol: From Storage to Solution
This protocol ensures the integrity of the hygroscopic salt while maximizing operator safety.
Phase 1: Retrieval & Environment Prep
-
Temperature Management: cXMP sodium salt is typically stored at -20°C .[2][3][4][5] Allow the vial to equilibrate to room temperature inside a desiccator before opening.
-
Why? Opening a cold vial introduces condensation. Water absorption degrades the nucleotide and causes clumping, increasing the risk of erratic dust dispersal during weighing.
-
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat.
-
Why? Dry nucleotide salts are prone to static charge, causing particles to "jump" or repel, leading to inaccurate dosing and airborne contamination.
-
Phase 2: Weighing & Solubilization
-
Containment: Perform all weighing inside a chemical fume hood or a powder containment enclosure.
-
The "Wetting" Technique:
-
Do not dump powder into a large volume of solvent.
-
Instead, place the weighed powder in the receiving vessel and gently add the solvent (Water or PBS) down the side of the tube.
-
Why? This prevents the "puff" effect where displaced air ejects powder particles back into the workspace.
-
-
Dissolution: Vortex gently. cXMP sodium salt is generally soluble in water (≥ 50 mg/mL).
Phase 3: Disposal & Decontamination
-
Solid Waste: Contaminated weighing boats and gloves must be disposed of in Hazardous Chemical Waste containers (incineration recommended).
-
Liquid Waste: Aqueous solutions containing cXMP should not be poured down the drain. Collect in aqueous chemical waste streams.
-
Surface Clean: Wipe balance and hood surfaces with 70% Ethanol followed by a wet paper towel to solubilize and remove residual salt.
Visualizing the Risk: Workflow & Signaling
Diagram 1: Safe Handling Workflow
This flowchart illustrates the critical control points (CCPs) to prevent exposure and compound degradation.
Caption: Operational workflow emphasizing moisture control and static neutralization to minimize dust exposure.
Diagram 2: Biological Impact (The "Why")
Understanding the signaling pathway confirms why inhalation protection is necessary. cXMP is not inert; it mimics cGMP, potentially activating Protein Kinase G (PKG) and altering ion channel states.
Caption: cXMP acts as a bioactive analogue, activating cGMP-dependent pathways (PKG) and gating ion channels.
References
-
National Institutes of Health (NIH). (2013). Structure/function of the soluble guanylyl cyclase catalytic domain. PMC - NCBI. Retrieved from [Link]
-
Semantic Scholar. (2010).[6] cCMP, cUMP, cTMP, cIMP and cXMP as possible second messengers.[7] FEBS Letters. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
